Product packaging for 2,3-Dimethyl-1-pentene(Cat. No.:CAS No. 3404-72-6)

2,3-Dimethyl-1-pentene

Cat. No.: B165498
CAS No.: 3404-72-6
M. Wt: 98.19 g/mol
InChI Key: LIMAEKMEXJTSNI-UHFFFAOYSA-N
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Description

Contextualization within Branched Alkene Chemistry and Hydrocarbon Systems

As a member of the alkene family, 2,3-Dimethyl-1-pentene is defined by the presence of a carbon-carbon double bond, which is a key site of chemical reactivity. solubilityofthings.comoit.edu Within the broader category of hydrocarbons, it is classified as an unsaturated hydrocarbon due to this double bond. oit.edu The study of alkenes dates back to the early 19th century, with branched alkenes like this compound garnering significant interest, particularly in the mid-20th century, as researchers sought to understand how substitution patterns influence the physical and chemical properties of these compounds. smolecule.com

The branched nature of this compound distinguishes it from its linear counterparts. This structural feature, specifically the steric hindrance around the double bond, impacts its reactivity. smolecule.com For instance, in hydroformylation reactions, the steric impediments of 2,3-dimethyl-1-butene (B117154) (a related compound) lead exclusively to the formation of a linear product. scielo.org.mx Furthermore, the position of the double bond in 1-pentene (B89616) derivatives like this compound renders them less thermodynamically stable than their 2-pentene (B8815676) isomers, a concept explained by Zaitsev's rule.

Research Significance in Organic Synthesis and Industrial Chemical Processes

The reactivity of its double bond makes this compound a valuable starting material in organic synthesis. It readily undergoes addition reactions, a characteristic feature of alkenes, allowing for the introduction of various functional groups. solubilityofthings.comwikipedia.org Key reactions include:

Hydrogenation: The addition of hydrogen across the double bond, typically using catalysts like palladium or platinum, converts this compound to its corresponding alkane, 2,3-dimethylpentane.

Halogenation: The reaction with halogens such as bromine or chlorine results in the formation of dihalogenated products.

Oxidation: Treatment with oxidizing agents like potassium permanganate (B83412) or ozone can yield alcohols, ketones, or carboxylic acids.

In industrial settings, branched alkenes play a significant role in the petrochemical industry, serving as intermediates in the production of various chemicals and plastics. solubilityofthings.com One of the primary industrial methods for producing alkenes like this compound is through the catalytic cracking of larger hydrocarbon molecules. This process utilizes catalysts like zeolites at high temperatures to break down long-chain hydrocarbons into smaller, more valuable molecules. Additionally, research has explored the potential of this compound as a fuel additive to enhance the octane (B31449) rating in gasoline.

Historical Development of Academic Investigations on this compound

The scientific exploration of alkenes has a long history, with foundational studies on their properties and reactions laying the groundwork for modern organic chemistry. smolecule.com While specific early investigations focusing solely on this compound are not extensively documented in readily available literature, the broader study of branched alkenes has been a continuous area of research. The work on the synthesis and properties of low molecular weight hydrocarbons by Boord, Greenlee, and their colleagues at Ohio State University in the mid-20th century contributed significantly to the understanding of compounds like this compound. nist.gov

More recent research has delved into specific reactions and applications. For example, studies have investigated its behavior in biochemical systems, noting its interaction with cytochrome P450 enzymes. Furthermore, its isomerization has been a subject of study, particularly in the context of solid superbase catalysts. researchgate.net The continuous refinement of analytical techniques, such as gas chromatography and spectroscopy, has allowed for more precise characterization of its properties and reaction products. nist.govnist.gov

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₄ nist.govchemicalbook.com
Molecular Weight98.19 g/mol chemicalbook.com
Boiling Point84 °C chemsynthesis.com
Melting Point-134.3 °C chemsynthesis.com
Density0.71 g/cm³ at 20 °C
Flash Point-10 °C
CAS Registry Number3404-72-6 nist.govnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14 B165498 2,3-Dimethyl-1-pentene CAS No. 3404-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylpent-1-ene
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InChI

InChI=1S/C7H14/c1-5-7(4)6(2)3/h7H,2,5H2,1,3-4H3
Source PubChem
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InChI Key

LIMAEKMEXJTSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID10863168
Record name 2,3-Dimethylpent-1-ene
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Molecular Weight

98.19 g/mol
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CAS No.

3404-72-6
Record name 2,3-Dimethyl-1-pentene
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Record name 2,3-Dimethylpent-1-ene
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Record name 2,3-DIMETHYL-1-PENTENE
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Record name 2,3-Dimethylpent-1-ene
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Record name 2,3-dimethylpent-1-ene
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Synthetic Methodologies for 2,3 Dimethyl 1 Pentene

Dehydration Routes

A principal method for synthesizing alkenes is the dehydration of alcohols, which involves the elimination of a water molecule. libretexts.org This process is typically facilitated by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.orggdckulgam.edu.in

One documented synthetic route to 2,3-dimethyl-1-pentene is the acid-catalyzed dehydration of 2,3-dimethyl-1-pentanol (B156742). In this reaction, the alcohol is heated with a strong acid, leading to the removal of the hydroxyl group (-OH) from the first carbon and a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond and a water molecule. gdckulgam.edu.in Since 2,3-dimethyl-1-pentanol is a primary alcohol, the conditions required for dehydration are generally harsher than for secondary or tertiary alcohols. libretexts.orgjove.com

The general reaction conditions for alcohol dehydration vary significantly with the structure of the alcohol, as the stability of the reaction intermediate plays a crucial role. libretexts.orgbyjus.com

Table 1: General Reaction Conditions for Acid-Catalyzed Alcohol Dehydration

Alcohol Class Typical Temperature Range Catalyst Concentration Reference
Primary (1°) 170°C - 180°C Concentrated Acid libretexts.orglibretexts.org
Secondary (2°) 100°C - 140°C Dilute to Concentrated Acid libretexts.orglibretexts.org

The mechanism of alcohol dehydration depends on the class of the alcohol. libretexts.orglibretexts.org Secondary and tertiary alcohols typically proceed through an E1 (elimination, unimolecular) mechanism, while primary alcohols favor an E2 (elimination, bimolecular) mechanism. libretexts.orglibretexts.orgjove.com

E1 Mechanism: The E1 pathway, common for tertiary and secondary alcohols, involves a multi-step process: jove.com

Protonation of the Hydroxyl Group: The acid catalyst protonates the alcohol's hydroxyl group, converting it into an alkyloxonium ion, which is a much better leaving group than -OH. gdckulgam.edu.inbyjus.com

Formation of a Carbocation: The C-O bond breaks, and the alkyloxonium ion departs as a water molecule, leaving behind a carbocation intermediate. gdckulgam.edu.inbyjus.com This is the slow, rate-determining step of the reaction. jove.com The ease of dehydration for tertiary and secondary alcohols is attributed to the relative stability of the corresponding carbocations. byjus.com

Deprotonation to Form the Alkene: A base, typically a water molecule or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. gdckulgam.edu.in The electrons from the C-H bond then form the pi bond of the alkene. byjus.com

E2 Mechanism: Primary alcohols, such as 2,3-dimethyl-1-pentanol, are less likely to form the unstable primary carbocation required for an E1 reaction. libretexts.org Instead, they undergo dehydration via a concerted E2 mechanism: libretexts.orgjove.com

Protonation of the Hydroxyl Group: Similar to the E1 mechanism, the first step is the protonation of the alcohol to form an alkyloxonium ion. libretexts.org

Concerted Elimination: A base (e.g., HSO₄⁻ or another alcohol molecule) abstracts a proton from the adjacent carbon at the same time as the alkyloxonium ion leaves. libretexts.org This single, concerted step avoids the formation of a high-energy primary carbocation and directly yields the alkene and water. libretexts.org

Alkylation Strategies

Alkylation reactions provide an alternative approach to building the carbon framework of this compound. This involves adding methyl groups to a simpler alkene backbone.

This compound can be synthesized by the alkylation of 1-pentene (B89616) using specific methylating agents. This method introduces the required methyl groups at the second and third positions of the pentene chain. The reaction requires careful control of conditions to ensure the correct placement of the methyl groups and to minimize side reactions such as isomerization of the double bond or polymerization of the starting alkene. sigmaaldrich.com

Achieving the desired regioselectivity—the addition of alkyl groups to the correct positions—is a significant challenge in alkene alkylation. sioc-journal.cn The outcome of the reaction is heavily influenced by the choice of catalyst and reaction conditions. nih.govacs.org

Recent advances have demonstrated that highly regioselective C-H alkylation of alkenes can be achieved using specialized catalysts. For instance, half-sandwich calcium complexes have been used for the ortho-regioselective C-H alkylation of aromatic ethers with alkenes, demonstrating how catalyst design can precisely control the reaction site. acs.org Similarly, scandium-based catalysts have been employed for the regioselective C-H alkylation of amines with simple alkenes. nih.gov The choice of ligands on the metal catalyst and the nature of the alkene substrate itself can switch the regioselectivity of the C-H addition. nih.govacs.org

Mechanistic studies, including DFT calculations, help elucidate the factors controlling regioselectivity. For some metal-catalyzed reactions, both steric and electronic factors contribute to the preferential formation of one isomer over another. acs.org Radical-based reactions also offer a pathway for the dialkylation of alkenes, where regioselectivity can be controlled through different reaction modes. sioc-journal.cnorganic-chemistry.org

Table 2: Examples of Catalyst Influence on Alkene Alkylation

Catalyst System Substrates Key Finding on Selectivity Reference
Half-Sandwich Calcium Complex Aromatic Ethers + Alkenes Catalyst directs alkylation to the ortho position of the aromatic ether. acs.org
Imidazolin-2-iminato Scandium Complex Tertiary Anilines + Alkenes Basic ligands and alkene substitution can switch the regioselectivity of the C-H alkylation. nih.gov

Industrial Scale Production Approaches

On an industrial scale, the production of specific branched alkenes like this compound is often integrated within larger petrochemical processes. solubilityofthings.com These compounds can serve as valuable intermediates for the synthesis of other chemicals, plastics, and as components in fuel blending. solubilityofthings.com

For industrial production, solid acid catalysts are often preferred over liquid acids like sulfuric acid due to their ease of separation, reusability, and reduced corrosion issues. researchgate.net Solid phosphoric acid (SPA) is a widely used industrial catalyst for various olefin-based reactions, including oligomerization and the alkylation of aromatics with alkenes (e.g., producing cumene (B47948) from benzene (B151609) and propene). researchgate.net

Given its effectiveness in catalyzing alkene reactions, SPA represents a viable catalyst for the large-scale synthesis of alkylated olefins. researchgate.net An industrial approach to this compound could potentially involve the alkylation of 1-pentene or the dimerization and subsequent isomerization of smaller olefins over a solid acid catalyst bed. However, controlling the reaction to favor the desired product over isomers (like 2,3-dimethyl-2-pentene) and higher oligomers would be a critical challenge. researchgate.net

Formation via Catalytic Cracking of Hydrocarbons

Catalytic cracking is a cornerstone of the petrochemical industry, designed to break down large, complex hydrocarbon molecules found in crude oil into smaller, more valuable products, including gasoline and light olefins. This compound has been identified as one of the many products formed during the steam cracking of naphtha. tue.nl This process involves high temperatures and the presence of a catalyst to facilitate the cleavage of C-C bonds and subsequent molecular rearrangements.

The primary feedstocks for catalytic cracking are long-chain hydrocarbons, such as those found in naphtha or heavier oil fractions. tue.nlmdpi.com The process typically employs zeolite-based catalysts, which are favored for their high acidity, thermal stability, and shape-selective properties. mdpi.comucl.ac.uk Zeolites like ultrastable Y (USHY) and ZSM-5 are commonly used, often in combination, to optimize the product distribution. mdpi.comucl.ac.ukgoogle.com

The reaction mechanism in a fluid catalytic cracking (FCC) unit involves the generation of carbocation intermediates on the acidic sites of the catalyst. mdpi.com These intermediates undergo a series of reactions, including β-scission (cracking), isomerization, and hydrogen transfer, leading to a complex mixture of products. ucl.ac.uk The formation of branched olefins like this compound is a result of these intricate rearrangement pathways. Process conditions such as temperature, catalyst-to-oil ratio, and residence time are carefully controlled to maximize the yield of desired products like light olefins. google.com For instance, cracking experiments with C8 hydrocarbons such as n-octane and isooctane (B107328) over USHY catalysts are typically conducted at temperatures ranging from 523 to 623 K. ucl.ac.uk

FeedstockCatalystTemperature RangeKey Product ClassesSource
NaphthaNot specified (Steam Cracking)High TemperatureEthene, Propene, Butenes, this compound tue.nl
n-Octane, Isooctane, 1-OcteneUltrastable H-Y Zeolite (USHY)523-623 KPropane, Isobutane, Isopentane, Isobutene ucl.ac.uk
Heavy Oil / Crude OilY-type Zeolite, ZSM-5300-450 °C (Hydrocracking)Light oil products, Light olefins (Ethylene, Propylene) mdpi.com
C12+ OlefinsZSM-5, Zeolite Y~565 °CLight Olefins (e.g., Propylene) google.com

Novel and Emerging Synthetic Pathways for this compound

Beyond traditional cracking, research is exploring more selective and controlled methods for synthesizing specific branched olefins. These emerging pathways often rely on sophisticated organometallic catalysis or alternative reaction schemes to achieve higher selectivity and avoid the complex product mixtures typical of cracking.

One potential route is the catalytic dehydrogenation of the corresponding alkane, 2,3-dimethylpentane. chemicalbook.com This process would involve removing hydrogen atoms from the saturated hydrocarbon to create the double bond, offering a direct synthesis if selectivity for the terminal alkene can be controlled.

Another area of active research is the selective oligomerization of smaller olefins. For example, the dimerization of propylene (B89431) can lead to a variety of C6 isomers, and catalysts are being developed to control the specific outcome of these reactions. uni-bayreuth.de While many systems favor the production of isomers like 4-methyl-1-pentene (B8377) or 2-methyl-1-pentene (B165372), the development of new catalysts could potentially steer the reaction toward other products. uni-bayreuth.de Research into hafnocene catalysts for propylene oligomerization has shown that product selectivity can be influenced by the catalyst structure and reaction conditions, with mechanisms like β-methyl elimination being identified as key termination pathways that lead to specific branched products. researchgate.net The application of such targeted mechanistic control represents a promising future direction for the synthesis of specific isomers like this compound.

Chemical Reactivity and Mechanistic Studies of 2,3 Dimethyl 1 Pentene

Electrophilic Addition Reactions of the Terminal Alkene

The double bond in 2,3-dimethyl-1-pentene is an area of high electron density, making it a nucleophile that readily reacts with electrophiles. uomustansiriyah.edu.iq Electrophilic addition reactions are characteristic of alkenes and involve the breaking of the pi (π) bond and the formation of two new sigma (σ) bonds. libretexts.org

Hydrogenation to Saturated Analogs

Hydrogenation is a reduction reaction where hydrogen is added across the double bond, converting the alkene into a corresponding alkane. libretexts.org This process is typically exothermic and requires a catalyst to proceed at a reasonable rate. libretexts.org

The catalytic hydrogenation of this compound yields its saturated analog, 2,3-dimethylpentane. lasalle.edu This reaction involves the use of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni), which provides a surface for the reaction to occur. libretexts.org The alkene and molecular hydrogen (H₂) adsorb onto the catalyst surface, facilitating the cleavage of the H-H bond and the addition of hydrogen atoms to the carbons of the double bond. libretexts.org

The reaction proceeds with syn-stereoselectivity, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org For example, the hydrogenation of (S)-3,4-dimethyl-1-pentene using a 1% Pt/C catalyst results in the formation of (R)-2,3-dimethylpentane. lasalle.edulasalle.edu

Table 1: Catalytic Hydrogenation of this compound

ReactantCatalystProductReference
This compoundPt, Pd, or Ni2,3-Dimethylpentane lasalle.edu
(S)-3,4-dimethyl-1-pentene1% Pt/C(R)-2,3-dimethylpentane lasalle.edulasalle.edu

Halogenation Reactions

Halogenation involves the addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), across the double bond of an alkene to form a vicinal dihalide. masterorganicchemistry.com This reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂). masterorganicchemistry.com

The reaction of this compound with a halogen, for instance, bromine, results in the formation of 1,2-dibromo-2,3-dimethylpentane. The mechanism involves the electrophilic attack of the halogen on the alkene's double bond, leading to the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comlumenlearning.comlibretexts.org The halide ion then attacks this intermediate from the side opposite to the bridging halogen, resulting in an anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.comlumenlearning.com This stereospecificity is a key feature of this reaction. lumenlearning.com

Table 2: Halogenation of this compound

ReactantReagentSolventProduct
This compoundBr₂CCl₄1,2-Dibromo-2,3-dimethylpentane

Hydration and Alcohol Generation

The acid-catalyzed hydration of alkenes involves the addition of a water molecule across the double bond to produce an alcohol. masterorganicchemistry.comlibretexts.org This reaction typically requires a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.org

The reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, and the hydroxyl group (OH) adds to the more substituted carbon. masterorganicchemistry.comlibretexts.org This regioselectivity is due to the formation of the more stable carbocation intermediate during the reaction. masterorganicchemistry.com

For this compound, protonation of the terminal carbon (C1) leads to a more stable tertiary carbocation at C2. Water then acts as a nucleophile, attacking this carbocation, followed by deprotonation to yield the final alcohol product, 2,3-dimethyl-2-pentanol.

Table 3: Hydration of this compound

ReactantReagentsProductRegioselectivity
This compoundH₂O, H₂SO₄ (catalyst)2,3-Dimethyl-2-pentanolMarkovnikov

Hydrohalogenation and Carbocation Rearrangements

Hydrohalogenation is the electrophilic addition of a hydrogen halide (like HBr or HCl) to an alkene. pressbooks.pub This reaction also adheres to Markovnikov's rule, with the hydrogen atom adding to the less substituted carbon and the halogen to the more substituted carbon. pressbooks.pubmasterorganicchemistry.com

The mechanism proceeds through a carbocation intermediate. pressbooks.pubmasterorganicchemistry.com In the case of this compound, the initial protonation of the terminal carbon forms a secondary carbocation. However, a more stable tertiary carbocation can be formed through a 1,2-hydride shift from the adjacent carbon (C3). This rearrangement is a common feature in reactions involving carbocation intermediates when it leads to a more stable species. masterorganicchemistry.compearson.commsu.edumsu.eduopenstax.org

Following the rearrangement, the halide ion attacks the tertiary carbocation, leading to the formation of the rearranged product. For instance, the reaction of 3,3-dimethyl-1-butene (B1661986) with HCl yields a significant amount of the rearranged product, 2-chloro-2,3-dimethylbutane, alongside the expected Markovnikov product. msu.edumsu.eduopenstax.org A similar rearrangement is expected for this compound.

Table 4: Hydrohalogenation of this compound (with potential rearrangement)

ReactantReagentInitial CarbocationRearranged CarbocationMajor Product
This compoundHBrSecondaryTertiary (via 1,2-hydride shift)2-Bromo-2,3-dimethylpentane
Investigations of Hydride and Alkyl Shifts

Carbocation rearrangements, such as hydride and alkyl shifts, are fundamental processes in organic chemistry, often influencing the product distribution of reactions involving alkenes like this compound. These shifts occur when a carbocation intermediate can rearrange to a more stable form. pharmaguideline.comlibretexts.org The stability of carbocations increases from primary to secondary to tertiary, providing the driving force for these intramolecular rearrangements. uomustansiriyah.edu.iq

In reactions involving this compound, protonation of the double bond initially forms a secondary carbocation. This intermediate is susceptible to rearrangement. A 1,2-hydride shift, the migration of a hydrogen atom with its bonding pair of electrons to the adjacent positively charged carbon, can occur. pharmaguideline.comopenstax.org This process leads to the formation of a more stable tertiary carbocation.

Alternatively, an alkyl shift, specifically a methyl shift, can also take place. pharmaguideline.comuomustansiriyah.edu.iq Similar to a hydride shift, a methyl group with its electron pair moves to the adjacent carbocation center. libretexts.org This also results in the formation of a more stable tertiary carbocation. The propensity for these shifts is a key factor in predicting the outcome of reactions such as acid-catalyzed additions and isomerizations. youtube.com The competition between hydride and alkyl shifts, and direct reaction with a nucleophile at the secondary carbocation stage, dictates the final product mixture.

Oxidative Transformations of this compound

Ozonolysis is a powerful oxidative cleavage reaction that breaks the double bond of an alkene. askfilo.combyjus.com The reaction of this compound with ozone (O₃) proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide intermediate. masterorganicchemistry.comquora.com Subsequent workup of the ozonide determines the final products.

A reductive workup, commonly employing zinc dust and water or dimethyl sulfide, cleaves the ozonide to yield carbonyl compounds. masterorganicchemistry.com In the case of this compound, this process breaks the C1-C2 double bond. The C1 carbon, being unsubstituted with two hydrogen atoms, is oxidized to formaldehyde (B43269). The C2 carbon, bonded to a methyl group and a sec-butyl group, is oxidized to a ketone, specifically 3-methyl-2-butanone.

An oxidative workup, on the other hand, utilizes an oxidizing agent like hydrogen peroxide (H₂O₂). masterorganicchemistry.com This leads to the formation of carboxylic acids from any aldehydes that would have been produced under reductive conditions. For this compound, the formaldehyde initially formed would be further oxidized to carbonic acid, which is unstable and decomposes to carbon dioxide and water. The ketone, 3-methyl-2-butanone, being resistant to further oxidation under these conditions, would remain as the other product.

Ozonolysis Products of this compound

Workup ConditionProduct from C1Product from C2
Reductive (e.g., Zn/H₂O)Formaldehyde3-Methyl-2-butanone
Oxidative (e.g., H₂O₂)Carbon Dioxide3-Methyl-2-butanone

Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that reacts with alkenes to give different products depending on the reaction conditions. savemyexams.comchemguide.co.uk With cold, dilute, and alkaline KMnO₄, this compound undergoes syn-dihydroxylation to form a diol, 2,3-dimethyl-1,2-pentanediol. libretexts.org During this reaction, the purple color of the permanganate solution disappears and a brown precipitate of manganese dioxide (MnO₂) is formed. chemguide.co.uk

Under more vigorous conditions, such as hot, acidic, or basic KMnO₄, the double bond of this compound is oxidatively cleaved. savemyexams.comlibretexts.org Similar to oxidative ozonolysis, the C1 carbon atom is oxidized to carbon dioxide. libretexts.org The C2 carbon atom is oxidized to the ketone, 3-methyl-2-butanone. Ketones are generally resistant to further oxidation under these conditions. chemguide.co.uk

Oxidation Products of this compound with KMnO₄

Reaction ConditionsProduct(s)
Cold, dilute, alkaline2,3-Dimethyl-1,2-pentanediol
Hot, acidic/basic3-Methyl-2-butanone and Carbon Dioxide

Isomerization Phenomena of this compound

The isomerization of this compound to its more stable isomer, 2,3-dimethyl-2-pentene (B84793), is readily achieved through acid catalysis. The mechanism involves the protonation of the double bond by an acid, leading to the formation of a carbocation intermediate. youtube.com The proton adds to the less substituted carbon (C1) of the double bond, following Markovnikov's rule, to generate a more stable secondary carbocation at C2.

This secondary carbocation can then undergo a 1,2-hydride shift from the C3 position to the C2 position. This rearrangement results in the formation of a more stable tertiary carbocation at C3. Subsequent deprotonation from either C2 or the methyl group on C3 leads to the formation of the thermodynamically more stable tetrasubstituted alkene, 2,3-dimethyl-2-pentene. The equilibrium between the two isomers greatly favors the more substituted 2,3-dimethyl-2-pentene.

The distribution of isomers in the isomerization of pentene derivatives is significantly influenced by the type of catalyst and the reaction conditions. google.comrsc.org For instance, catalysts like palladium nanoparticles can be used to isomerize 1-pentene (B89616) to 2-pentene (B8815676). nih.gov The reaction conditions, such as temperature, can also affect the conversion rate. For example, the conversion of 2,3-dimethyl-2-pentene back to this compound has been shown to increase with temperature when using a sodium on alumina (B75360) catalyst. google.com

Different types of acid catalysts, such as solid acids like zeolites or Lewis acids, can exhibit different selectivities and activities. researchgate.netpsu.edu The pore structure and acidity of zeolites can influence the reaction mechanism and the distribution of products. researchgate.net Furthermore, the presence of co-catalysts or different solvent systems can also alter the outcome of the isomerization reaction. acs.orgacs.org For example, photoactivated isomerization of similar olefins has been observed in the presence of platinum complexes and a silane. acs.org

Factors Influencing Isomerization of Dimethylpentenes

FactorInfluenceExample
Catalyst Type Affects reaction mechanism and selectivity.Palladium nanoparticles favor isomerization of 1-pentene. nih.gov
Temperature Can shift the equilibrium and reaction rate.Higher temperatures increased conversion of 2,3-DMB-2 to 2,3-DMB-1. google.com
Catalyst Support Can modify the catalytic activity.Sodium on alumina is an effective catalyst. google.com
Reaction Medium Can influence catalyst behavior and reaction pathways.Photoactivated isomerization in the presence of specific reagents. acs.org

Polymerization and Oligomerization Behavior

Radical polymerization is a chain reaction process involving initiation, propagation, and termination steps, commonly used for converting alkenes into polymers. jove.compurdue.edulibretexts.org The process is typically initiated by radicals generated from the decomposition of compounds like peroxides upon heating or exposure to UV light. jove.compurdue.edupearson.com The resulting radical adds to an alkene monomer, creating a new radical that propagates the chain by adding to subsequent monomers. jove.compurdue.educsbsju.edu

Branching is a common feature in radical polymerization and can occur through intramolecular (backbiting) or intermolecular chain transfer reactions. libretexts.orgpearson.com This branching significantly affects the physical properties of the resulting polymer. pearson.com For example, the radical polymerization of ethylene (B1197577) produces low-density polyethylene (B3416737) (LDPE), which has an amorphous network of highly branched macromolecules. jove.comlibretexts.orguc.edu The regioselectivity of monomer addition generally favors the formation of the most stable radical intermediate. libretexts.org

While specific studies on the radical polymerization of this compound are not detailed in the provided search results, the general principles of radical polymerization of branched alkenes apply. The presence of bulky substituents near the double bond in this compound would likely influence the steric hindrance for radical attack and the stability of the resulting propagating radical, thereby affecting the polymerization rate and the structure of the polymer.

Coordination polymerization, often utilizing transition metal catalysts, provides a high degree of control over polymer architecture. uc.eduwikipedia.org A key mechanism in the polymerization of some alkenes is "chain-walking" or "chain running," where the metal catalyst can migrate along the polymer chain via a series of β-hydride elimination and re-insertion steps. wikipedia.orgnii.ac.jpmdpi.comresearchgate.net This process allows for the formation of branched polymers from linear alpha-olefins and can even lead to the polymerization of internal alkenes. wikipedia.orgnii.ac.jp

Catalysts based on late-transition metals, such as nickel and palladium complexes with α-diimine ligands (Brookhart-type catalysts), are well-known for promoting chain-walking polymerization. wikipedia.orgmdpi.com The extent of branching in the resulting polymer can be controlled by the choice of catalyst, temperature, and monomer concentration. wikipedia.orgnih.gov For example, polymerization of 1-alkenes can be directed to produce polymers with varying degrees of branching, and in some cases, can even lead to chain-straightening. wikipedia.org

The polymerization of branched 1-alkenes like 4-methyl-1-pentene (B8377) has been achieved using α-diimine nickel catalysts, resulting in branched polymers. nii.ac.jpmdpi.com These catalysts are also capable of copolymerizing propylene (B89431) with 1-alkenes to create copolymers with controlled branched structures. mdpi.com While direct studies on this compound are not explicitly detailed, the principles of chain-walking polymerization suggest that it could be a substrate for such catalytic systems, likely leading to the formation of polymers with complex, hyperbranched structures. The steric bulk of the methyl groups at the 2 and 3 positions would be expected to play a significant role in the insertion and chain-walking steps.

The dimerization and oligomerization of alkenes are industrially significant processes for producing valuable chemicals. mdpi.comresearchgate.netnih.govresearchgate.netacs.org Transition metal complexes are often employed as catalysts to achieve high reaction rates and selectivity. mdpi.comresearchgate.netnih.gov The choice of catalyst, including the metal center, ligand environment, and activator, as well as the substrate structure, all influence the activity and chemoselectivity of the process. mdpi.comnih.gov

For example, zirconocene-based catalysts, such as Cp₂ZrCl₂ activated with methylaluminoxane (B55162) (MAO), are effective for the dimerization of α-olefins. mdpi.com The mechanism typically involves the insertion of an alkene into a metal-hydride bond, followed by the insertion of a second alkene molecule and subsequent β-hydride elimination to release the dimer and regenerate the active catalyst. mdpi.com The presence of certain components, like chlorine in the catalytic system, can be crucial for favoring dimerization over higher oligomerization. mdpi.com

The regioselective dimerization of propene can be tuned to produce specific isomers, such as 2,3-dimethylbutenes, using nickel-phosphine catalysts. ifpenergiesnouvelles.fr The steric and electronic properties of the phosphine (B1218219) ligand play a critical role in directing the regioselectivity. uc.eduifpenergiesnouvelles.fr For instance, bulky phosphine ligands favor the formation of highly branched dimers. uc.eduifpenergiesnouvelles.fr The dimerization of propene to 2,3-dimethylbutenes is a key step in the synthesis of certain fragrance ingredients. ifpenergiesnouvelles.fr

Oligomerization of 1-pentene has been studied using zirconocene (B1252598) catalysts, yielding a mixture of dimers, trimers, and tetramers. mdpi.com The distribution of these oligomers can be influenced by the reaction conditions and the specific catalyst used. mdpi.com While direct dimerization or oligomerization studies of this compound are not extensively covered, studies on related branched alkenes like 3-methyl-1-butene (B165623) show the formation of various oligomers. hhu.de

Table 2: Catalytic Systems for Alkene Dimerization and Oligomerization
Catalyst SystemSubstratePrimary Product(s)Selectivity/YieldReference
Cp₂ZrCl₂ / MAOα-Olefins (e.g., propene, 1-butene)Vinylidene dimersUp to 96% selectivity for dimers mdpi.com
Nickel-phosphine complexesPropene2,3-DimethylbutenesHigh regioselectivity ifpenergiesnouvelles.fr
Bis-cyclopentadienyl Zr complexes / MAO1-PenteneDimers, trimers, tetramers25% dimers, 18% trimers, 14% tetramers mdpi.com
{(2,4,7-Me₃-Ind)₂Y(μ-H)}₂3-Methyl-1-butene2,6-dimethyl-3-methyleneheptane (dimer)90% yield hhu.de

Radical Reactions and Combustion Chemistry

The reactions of hydrogen atoms with alkenes are fundamental in combustion chemistry, influencing ignition delay times and flame speeds. nih.govacs.org These reactions primarily involve the addition of a hydrogen atom to the double bond, forming an alkyl radical, or the abstraction of a hydrogen atom from the alkene. nih.govacs.orgacs.org

Kinetic studies on hydrogen atom reactions with various C₂-C₅ alkenes, including branched isomers like 2-methyl-1-butene, 2-methyl-2-butene (B146552), and 3-methyl-1-butene, have been conducted to develop a hierarchical set of rate constants for chemical kinetic models. nih.govacs.orgacs.orgresearchgate.netnih.gov These studies often use theoretical methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory and master equation (ME) analysis to calculate pressure-dependent and high-pressure limiting rate constants. nih.govacs.orgacs.orgnih.gov

For 1-alkenes, H-atom addition to the terminal carbon is generally favored over addition to the internal carbon. nih.govacs.org The branching ratio between terminal and internal addition is temperature-dependent. nih.govacs.org For branched alkenes, the site of H-atom addition is influenced by the stability of the resulting radical. The addition that forms a more stable radical (tertiary > secondary > primary) is generally preferred. researchgate.net

Table 3: H-Atom Addition to Branched Alkenes
Reactant AlkeneH-Atom Addition SiteResulting Radical TypeGeneral TrendReference
1-Alkenes (general)Terminal CarbonPrimary/Secondary RadicalTerminal addition is generally favored over internal addition. nih.govacs.org
Internal CarbonSecondary Radical
This compound (Predicted)C1 (Terminal)Secondary Radical (2,3-dimethylpentyl-1-radical)Addition to C2 is expected to be favored due to the formation of a more stable tertiary radical. researchgate.net
C2 (Internal)Tertiary Radical (2,3-dimethylpentyl-2-radical)

Role in Fuel Decomposition and Aromatic Compound Formation

This compound, as a branched C7 alkene, plays a notable role in the complex chemical kinetics of fuel combustion, particularly in processes involving pyrolysis and the subsequent formation of aromatic species. Its structural features—a terminal double bond and methyl branching—significantly influence its decomposition pathways and its propensity to form precursors to polycyclic aromatic hydrocarbons (PAH) and soot.

Detailed studies on the pyrolysis of various materials have identified this compound as a significant product. For instance, the pyrolysis of polypropylene (B1209903) (PP), a common polymer found in waste materials like face masks, yields a mixture of aliphatic hydrocarbons where alkenes are predominant. arabjchem.org In such mixtures, this compound is formed through the thermal degradation of the polymer backbone. arabjchem.org This establishes its relevance as a component in pyrolytic fuels derived from plastic waste.

The combustion and decomposition of alkenes are critical to understanding fuel behavior as a whole, given that they are key components in commercial fuels and intermediates in the breakdown of larger alkanes. acs.org The decomposition of an alkene like this compound under high-temperature conditions, typical of an internal combustion engine, is initiated by several competing reaction types:

Unimolecular C-C Bond Fission: The weakest carbon-carbon bonds in the molecule can break, leading to the formation of smaller alkyl and alkenyl radicals. For a branched structure like this compound, this can lead to a variety of smaller hydrocarbon fragments.

H-atom Abstraction: Small radical species (like H, OH, CH₃) present in the reactive environment can abstract a hydrogen atom from the alkene, creating a resonance-stabilized radical. The position of the double bond and branching influences which hydrogen is most likely to be abstracted.

Radical Addition: Radicals can add across the double bond, forming a larger, highly reactive radical intermediate that will quickly undergo further decomposition. acs.org

The decomposition of this compound is crucial as it generates a pool of smaller, highly reactive radicals that serve as the building blocks for aromatic compounds. While direct studies detailing every step for this specific molecule are limited, the general mechanisms for alkenes are well-established. researchgate.net The process generally follows a path where the initial fuel molecule is broken down into smaller C1-C5 species. acs.orgresearchgate.net

Research on similar branched alkenes shows that their decomposition pathways are more complex than those of their linear counterparts. nrel.gov These pathways are critical in the formation of resonance-stabilized radicals, which are known to be key precursors to the first aromatic rings. researchgate.net For example, the decomposition can lead to the formation of propargyl (ċC₃H₃) and allyl (C₃H₅) radicals. The self-combination of two propargyl radicals is a widely accepted pathway for the formation of benzene (B151609) (C₆H₆).

Table 1: Representative Products from Polypropylene Pyrolysis at 550 °C

This table shows major products identified from the pyrolysis of polypropylene, a process that also generates this compound, illustrating the chemical environment in which it is formed and co-exists.

Product CategoryExample CompoundsRelative Abundance
AlkenesPropene, 2-Methyl-1-pentene (B165372), 2,4-Dimethyl-1-pentene48.1%
Alkanes2-Methyl Pentane34.5%
Cycloalkanes1,3,5-Trimethylcyclohexane-

Source: Adapted from studies on facemask pyrolysis. arabjchem.org

Table 2: Conceptual Reaction Pathway for Aromatic Formation from this compound

This table outlines the principal steps involved in the transformation of this compound into aromatic compounds during combustion.

StepDescriptionKey Intermediates/Products
1. InitiationThe fuel molecule undergoes initial breakdown via C-C bond scission or H-atom abstraction.Alkyl and alkenyl radicals.
2. Formation of PrecursorsThe initial radical fragments decompose further into smaller, resonance-stabilized radicals.Propargyl (ċC₃H₃), Allyl (C₃H₅), Butadienyl radicals.
3. Ring FormationRecombination of precursor radicals, primarily propargyl + propargyl, leads to the formation of the first aromatic ring.Benzene, Phenyl radical.
4. Aromatic GrowthSubsequent addition of smaller hydrocarbon species (like acetylene) to the initial aromatic rings, leading to larger PAHs.Toluene, Naphthalene, etc.

The specific structure of this compound, with its seven carbon atoms, provides multiple pathways to form these crucial C₃ and C₄ radicals, thus contributing effectively to the pool of aromatic precursors in a combustion environment. researchgate.net

Catalysis and Applications in Catalytic Processes Involving 2,3 Dimethyl 1 Pentene

2,3-Dimethyl-1-pentene as a Substrate in Organic Catalysis

The carbon-carbon double bond in this compound is a key functional group that allows it to participate in a variety of catalytic reactions. solubilityofthings.com As an alkene, it is reactive in addition reactions, serving as a valuable starting material for the synthesis of more complex organic structures. solubilityofthings.com

This compound can be transformed into a range of other organic compounds through catalytic reactions. Its double bond serves as a reactive site for processes like hydrogenation, halogenation, and oxidation, making it a useful intermediate in organic synthesis. solubilityofthings.com For example, catalytic hydrogenation can convert the alkene into its corresponding alkane, 2,3-dimethylpentane. The double bond can also undergo dihydroxylation to form diols, such as this compound-3,4-diols. orgsyn.org These transformations highlight its utility as a building block for creating saturated hydrocarbons and functionalized molecules.

Table 1: Examples of Catalytic Transformations of this compound This table is interactive. Users can sort data by clicking on the column headers.

Reaction Type Reagents/Catalyst Product Reference
Hydrogenation H₂ / Catalyst (e.g., Pd, Pt) 2,3-Dimethylpentane solubilityofthings.com
Halogenation Halogen (e.g., Br₂, Cl₂) Dihalogenated Products solubilityofthings.com
Dihydroxylation Oxidizing Agent This compound-3,4-diols orgsyn.org
Polymerization Catalyst Polymers/Resins solubilityofthings.com

Catalyst Development for Alkene Functionalization

The study of reactions involving alkenes like this compound is crucial for developing and understanding catalytic systems designed for alkene functionalization. These catalysts are vital in the petrochemical industry for producing valuable chemicals and materials. solubilityofthings.com

Transition metal complexes, particularly those of nickel, zirconium, and titanium, are widely used to catalyze the dimerization and oligomerization of alkenes. mdpi.comresearchgate.netifpenergiesnouvelles.fr These processes are fundamental in converting light olefins, such as propylene (B89431), into higher molecular weight products like hexenes, which are valuable as fuel additives and polymer intermediates. yu.edu.jo The mechanism often involves the insertion of an alkene into a metal-hydride or metal-alkyl bond, followed by a chain termination step like β-hydride elimination. uc.eduresearchgate.net

The structure of the catalyst, especially the ligands attached to the metal center, plays a critical role in determining the product distribution. uc.edu For instance, in the dimerization of propylene catalyzed by nickel complexes, the use of bulky phosphine (B1218219) ligands can favor the formation of more branched-chain olefins. uc.edu Some low-valent early-transition-metal complexes can dimerize propylene to 2,3-dimethyl-1-butene (B117154) with high selectivity through a metallacyclic intermediate mechanism. uc.edu The regioselectivity of these reactions can be finely tuned; for example, propene can be selectively dimerized to produce 2,3-dimethylbutenes, 4-methyl-1-pentene (B8377), or 2-methyl-1-pentene (B165372) depending on the catalyst system. ifpenergiesnouvelles.fr

Table 2: Influence of Catalyst System on Propylene Dimerization Products This table is interactive. Users can sort data by clicking on the column headers.

Catalyst System Primary Dimer Product(s) Reference
Nickel Acetylacetonate / Tricyclohexylphosphine 2,3-Dimethyl-1-butene nd.edu
Ni-Naphthenate / Tricyclohexylphosphine / Diene / Triethylaluminum 2,3-Dimethyl-2-butene (B165504) nd.edu
(π-allyl)nickel / Chiral Phosphines 2,3-Dimethyl-1-butene uc.edu
Vanadium Catalyst / No Additive 2-Methyl-1-pentene uni-bayreuth.de
Vanadium Catalyst / Triphenylphosphine 4-Methyl-1-pentene uni-bayreuth.de

Catalytic processes for alkene functionalization can be broadly categorized into homogeneous and heterogeneous systems. researchgate.netresearchgate.net In homogeneous catalysis , the catalyst is in the same phase as the reactants, typically dissolved in a solvent. researchgate.net These systems often exhibit high activity and selectivity due to well-defined active sites. researchgate.net Many industrial processes, such as the Shell Higher Olefin Process (SHOP), utilize homogeneous nickel-based catalysts for olefin oligomerization. researchgate.net However, a significant drawback is the difficulty in separating the catalyst from the products for recovery and reuse. researchgate.netresearchgate.net

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gas reactants. researchgate.net The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, making them suitable for continuous flow processes. researchgate.net While they are known for their robustness, they can sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts. researchgate.net There is a growing trend in catalysis research to bridge the gap between these two fields, for example, by immobilizing homogeneous catalysts on solid supports to combine the benefits of both systems. researchgate.net

Hafnocene complexes, a type of metallocene catalyst, have been extensively studied for the selective oligomerization of propylene. nih.govacs.orgacs.org When activated with cocatalysts like methylaluminoxane (B55162) (MAO), certain hafnocene dichlorides catalyze the dimerization of propylene to 4-methyl-1-pentene with high selectivity. nih.govacs.org The proposed mechanism involves the repeated 1,2-insertion of propylene into a hafnocene-methyl bond, followed by a selective β-methyl elimination step. acs.orgacs.org

The steric properties of the cyclopentadienyl (B1206354) ligands on the hafnium center significantly influence the catalyst's activity and selectivity. nih.govacs.org Detailed analysis of the reaction products reveals a distribution of byproducts, including 2-methyl-1-pentene, 2,4-dimethyl-1-pentene, and various heptenes, which are formed through competing β-hydride and β-methyl elimination pathways. acs.orgacs.orgebi.ac.uk Although this compound is not a major reported product from these specific systems, the research demonstrates how catalyst design can precisely control the structure of the resulting branched olefins from a simple feedstock like propylene. nih.govacs.org

Table 3: Selectivity of Hafnocene Catalysts in Propylene Dimerization This table is interactive. Users can sort data by clicking on the column headers.

Hafnocene Precatalyst Activator Selectivity for 4-Methyl-1-pentene (wt %) Byproducts Mentioned Reference
(η⁵-C₅Me₄R¹)(η⁵-C₅Me₄R²)HfCl₂ (various R groups) MAO or [Ph₃C][B(C₆F₅)₄]/AlⁱBu₃ 23.9 - 61.6 Isobutene, 1-pentene (B89616), 2-methyl-1-pentene, 2,4-dimethyl-1-pentene nih.govacs.orgacs.org
(η⁵-C₅Me₄ⁱBu)₂HfCl₂ MAO or [Ph₃C][B(C₆F₅)₄]/AlⁱBu₃ 61.6 (highest) Isobutene, 1-pentene, 2-methyl-1-pentene, 2,4-dimethyl-1-pentene acs.orgacs.org

Hydroformylation, or the oxo process, is a major industrial reaction that converts an alkene into an aldehyde by adding a formyl group (CHO) and a hydrogen atom across the double bond. researchgate.net Rhodium and ruthenium complexes are prominent catalysts for this transformation. rsc.orgwiley-vch.de Rhodium-based catalysts are highly active and are used extensively for the hydroformylation of light olefins like propylene and butene. researchgate.net

For branched and more sterically hindered alkenes, the hydroformylation reaction presents challenges in terms of both reactivity and selectivity. redalyc.org Research has shown that rhodium carbonyl catalysts can hydroformylate 3-methyl-2-pentene, an isomer of this compound, to produce 2,3-dimethylpentanal (B105951) with high selectivity. google.com Ruthenium-based catalysts are being explored as a more cost-effective alternative to rhodium. rsc.orgresearchgate.net Ruthenium complexes have been shown to be active in the hydroformylation of various olefins, including internal and branched ones, although they may require different reaction conditions and can show different selectivity compared to rhodium. redalyc.orgresearchgate.net For instance, in the hydroformylation of 1-hexene, a ruthenium catalyst showed a preference for the linear aldehyde, but was also active for cyclohexene (B86901) and the branched olefin 2,3-dimethyl-1-butene. researchgate.net

Mechanistic Elucidation of Catalytic Cycles

Ligands, molecules that bind to the central metal atom of a catalyst, play a pivotal role in dictating the course of a catalytic reaction. wiley-vch.de Their electronic and steric properties can profoundly influence both the rate of reaction (activity) and the distribution of products (selectivity). wiley-vch.deresearchgate.net In many transition metal-catalyzed reactions, a delicate balance exists between activity and selectivity, where highly active catalysts may exhibit poor selectivity and vice versa. researchgate.net

The choice of ligand can be the determining factor in the success of a catalytic transformation. For instance, in hydroformylation, a process that adds a formyl group and a hydrogen atom across a double bond, the ligand framework is crucial. acs.orgacs.org The use of different phosphine-based ligands can lead to significant variations in the ratio of linear to branched aldehyde products. acs.org Supramolecular strategies, where ligands are designed to have specific non-covalent interactions with the substrate, have emerged as a powerful tool to control selectivity. acs.org These interactions can help to orient the substrate in a preferred manner within the catalyst's coordination sphere, thereby directing the reaction towards a desired isomer. acs.org

The electronic nature of the ligand, often described by its basicity or electron-donating/-withdrawing capability, can impact the electronic density at the metal center. researchgate.net This, in turn, affects the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. rsc.org Steric hindrance, the physical bulk of a ligand, also plays a critical role by influencing the accessibility of the metal center to the substrate and by controlling the geometry of the transition states. researchgate.net

A systematic variation of ligand properties, such as the cone angle (a measure of steric bulk) and electronic parameters, allows for the fine-tuning of catalytic systems. acs.org For example, in rhodium-catalyzed hydroformylation, the use of bulky phosphite (B83602) ligands often results in high activity but low enantioselectivity. Conversely, phosphoramidite (B1245037) ligands can afford higher enantioselectivities, albeit at the cost of lower conversion rates. acs.org

Table 1: Effect of Ligand Type on Hydroformylation Selectivity acs.org

Ligand TypeGeneral ActivityGeneral EnantioselectivityRegioselectivity (branched:linear)
Phosphine-containing or bulky phosphiteHighLowVariable
PhosphoramiditeLowHigh (up to 76% ee)Variable
Supramolecular bidentateVariableVariableStrongly influenced (0.5 to 8.9)

Data synthesized from general observations in the cited literature.

The direct observation or indirect inference of reaction intermediates is crucial for validating proposed catalytic mechanisms. utsa.edu In many catalytic processes involving alkenes, key intermediates include metal-hydride species, metallacyclic compounds, and carbocationic species. uc.eduacs.org

For instance, in acid-catalyzed reactions, the protonation of the double bond in this compound would initially form a secondary carbocation. This intermediate can then undergo rearrangements, such as hydride shifts, to form a more stable tertiary carbocation, which can then lead to various products.

In transition metal-catalyzed reactions, the formation of specific intermediates is often dictated by the metal and the ligands. For example, in dimerization reactions of propene to form 2,3-dimethyl-1-butene (a structurally related alkene), a metallacyclopentane intermediate is proposed. uc.edu This type of intermediate helps to explain the high head-to-head selectivity observed in such reactions. uc.edu

The study of catalyst resting states, the most stable species in the catalytic cycle, can provide valuable insights. uva.nl Techniques like high-pressure NMR and IR spectroscopy can be used to identify these species under reaction conditions. researchgate.net For example, in rhodium-catalyzed hydroformylation, bis(phosphine) dicarbonyl rhodium hydride is a commonly observed resting state. uva.nl The dissociation of a ligand from this species is often the initial step that opens up a coordination site for the alkene to bind. uva.nl

The nature of the intermediates can also be influenced by the reaction conditions. For example, in some hydroamination reactions, a metal-imido complex is the key catalytically active species that undergoes a [2+2] cycloaddition with the alkene. acs.org

Regio- and Stereocontrol in Catalytic Transformations

Controlling the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) is a central goal in modern organic synthesis. acs.org For an unsymmetrical alkene like this compound, catalytic reactions can potentially yield multiple regio- and stereoisomers.

Regiocontrol refers to the selective formation of one constitutional isomer over another. For example, in the hydroformylation of this compound, the formyl group can add to either carbon of the double bond, leading to two different aldehydes. chimia.ch The choice of catalyst and ligands can strongly influence this outcome. chimia.ch Similarly, in hydroboration, the boron atom can add to either the more substituted or less substituted carbon of the alkene. While anti-Markovnikov addition is common, leading to the boron adding to the less sterically hindered carbon, certain catalytic systems can promote Markovnikov hydroboration. acs.orguwo.ca

Stereocontrol involves controlling the three-dimensional arrangement of atoms. In reactions that create new stereocenters, it is often desirable to produce a single enantiomer or diastereomer. Asymmetric catalysis, which uses chiral catalysts, is a powerful strategy for achieving enantioselectivity. core.ac.uk For instance, the asymmetric hydroboration of alkenes using chiral rhodium catalysts can produce secondary boronic esters with high enantiomeric excess. acs.org The directing effect of functional groups already present in the substrate can also be exploited to control stereochemistry. core.ac.uk

In the context of this compound, the steric bulk around the double bond can inherently influence the approach of the catalyst, thus affecting both regio- and stereoselectivity. For example, in certain polymerization reactions of sterically hindered alkenes like 3-methyl-1-pentene, the activity of the catalyst can be low. uni-konstanz.de

Table 2: Examples of Regio- and Stereocontrol in Alkene Transformations

ReactionCatalyst/ReagentKey Control ElementOutcomeReference
HydroformylationRhodium with phosphine ligandsLigand steric and electronic propertiesControl over linear vs. branched aldehyde ratio. wiley-vch.deacs.org
HydroborationChiral Rhodium catalystChiral ligandEnantioselective formation of secondary boronic esters. acs.org
DimerizationLow-valent early-transition metal complexesFormation of metallacyclic intermediateHigh head-to-head selectivity. uc.edu
HydroaminationGroup 4 metal catalystsFormation of metal-imido intermediateRegioselectivity influenced by alkene substituents. acs.org

The development of catalysts that can effectively control both regio- and stereoselectivity in the transformation of sterically demanding alkenes like this compound remains an active area of research. Success in this endeavor holds the key to synthesizing complex molecules with high precision and efficiency.

Advanced Spectroscopic and Analytical Characterization of 2,3 Dimethyl 1 Pentene

Mass Spectrometry Techniques

Mass spectrometry serves as a fundamental tool for the structural elucidation and quantification of 2,3-dimethyl-1-pentene. This technique ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio, providing a distinct fragmentation pattern that acts as a molecular fingerprint.

Electron Ionization and Chemical Ionization Mass Spectrometry

Electron Ionization (EI) is a widely used "hard" ionization technique where high-energy electrons bombard the sample molecule. msu.edu This process imparts significant energy, leading to extensive fragmentation. The mass spectrum of this compound under EI conditions exhibits a characteristic pattern of fragment ions. The molecular ion ([M]⁺) peak is typically observed, though its intensity can be weak due to the molecule's propensity to fragment. gatech.edu Common fragmentation pathways for alkenes like this compound involve the cleavage of C-C bonds, particularly at branched positions, to form stable carbocations. gatech.edu The loss of alkyl radicals (e.g., methyl, ethyl) results in prominent fragment ions. gatech.edu For instance, the fragmentation of alkenes often leads to the formation of resonance-stabilized allylic cations, which are particularly stable and thus produce strong signals in the mass spectrum. gatech.edu The base peak in the EI spectrum of this compound is at a mass-to-charge ratio (m/z) of 41. nih.gov

Chemical Ionization (CI) is a "softer" ionization method that results in less fragmentation compared to EI. In CI, a reagent gas is first ionized, and these reagent gas ions then react with the analyte molecules to produce analyte ions, typically through proton transfer or adduction. copernicus.org This technique is particularly useful for confirming the molecular weight of the compound as the molecular ion or a protonated molecule ([M+H]⁺) is often the most abundant ion. copernicus.org While specific CI data for this compound is not extensively detailed in the provided context, the general principles of CI suggest it would yield a simpler spectrum dominated by the quasi-molecular ion, complementing the structural information obtained from EI-MS.

Ionization Technique Primary Ion Fragmentation Key Application
Electron Ionization (EI)[M]⁺ExtensiveStructural Elucidation
Chemical Ionization (CI)[M+H]⁺ or AdductMinimalMolecular Weight Determination

GC-MS for Trace Analysis and Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. lcms.cz This combination is exceptionally well-suited for the analysis of volatile compounds like this compound, even in complex mixtures.

In the context of trace analysis , GC-MS offers high sensitivity and selectivity. For instance, this compound has been identified as a pyrolysis product of polymeric materials, such as face masks. arabjchem.org Pyrolysis-GC/MS allows for the thermal decomposition of a sample followed by the separation and identification of the resulting volatile products, where this compound can be detected among numerous other hydrocarbons. arabjchem.org

For product profiling , GC-MS is invaluable in monitoring chemical reactions and identifying various components in a sample. It has been used to analyze the products from the pyrolysis of plastic waste, where different hydrocarbons, including alkenes, are identified. cabidigitallibrary.org The technique can also be used to study the products of reactions involving alkenes, such as their oxidation or reactions with hydroxyl radicals. researchgate.net The resulting chromatogram separates the components of the mixture, and the mass spectrometer provides identification of each separated compound. lcms.cz For example, in a study of the reaction of 4,4-dimethyl-1-pentene (B165720) with OH radicals, GC-MS was used to identify and quantify the resulting products. researchgate.net

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for determining the purity of this compound and for analyzing its composition within various mixtures. Gas chromatography is the most relevant method for this volatile alkene.

Gas Chromatography (GC) with Various Detection Systems

Gas chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The purity of this compound is often specified as ≥98.0% as determined by GC. avantorsciences.comcalpaclab.comtcichemicals.com

Different detection systems can be coupled with a GC for various analytical purposes:

Flame Ionization Detector (FID): This is a common, highly sensitive detector for hydrocarbons. It is often used for quantifying the purity of this compound.

Mass Spectrometer (MS): As discussed in section 5.3.2, an MS detector provides definitive identification of the compound based on its mass spectrum. nist.gov

Atomic Emission Detector (AED): This detector provides element-specific chromatograms, which can be useful in complex sample matrices to selectively detect carbon-containing compounds. copernicus.org

Sulfur Chemiluminescence Detector (SCD): While not directly applicable to the analysis of the hydrocarbon itself, it is an example of a highly selective detector used in conjunction with GC-MS for analyzing specific trace components, like sulfur compounds, in food aroma analysis where alkenes like this compound might also be present. lcms.cz

Detector Principle Selectivity Application for this compound
Flame Ionization (FID)Ionization in a hydrogen flameGeneral for organic compoundsPurity assessment and quantification
Mass Spectrometer (MS)Mass-to-charge ratioHighly specificIdentification and structural confirmation
Atomic Emission (AED)Atomic emission linesElement-specificElemental composition in complex mixtures

Development of Analytical Methodologies for Complex Mixtures

Analyzing this compound within complex hydrocarbon mixtures, such as gasoline or pyrolysis products, requires the development of sophisticated analytical methodologies. nist.govgcms.cz High-resolution capillary columns, such as those with a stationary phase like 50% methyl/50% n-octyl polysiloxane, are employed to achieve the necessary separation of closely related isomers. gcms.cz

Method development often involves optimizing the temperature program of the GC oven. A slow initial temperature ramp or a prolonged hold at a low temperature can enhance the separation of volatile, low-boiling-point components like this compound and its isomers. gcms.cz For instance, a program holding at 35°C for 30 minutes before ramping up the temperature has proven effective for resolving light hydrocarbons in complex mixtures like naphthas and gasolines. gcms.cz Such methods are crucial for accurate quantification in paraffin (B1166041), olefin, naphthene, and aromatic (PONA) analyses of hydrocarbon samples. gcms.cz

Computational Chemistry and Theoretical Modeling of 2,3 Dimethyl 1 Pentene

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. aip.org It offers a favorable balance between computational cost and accuracy, making it suitable for systems like 2,3-dimethyl-1-pentene. DFT calculations are employed to determine the molecule's ground-state geometry, optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. aip.org

These calculations also yield crucial electronic properties. For instance, the distribution of electron density can be analyzed to understand the molecule's polarity and reactive sites. The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important indicators of chemical reactivity and are readily calculated.

Table 1: Calculated Ground State Properties of this compound (Illustrative DFT Results) Note: This data is illustrative of typical DFT output. Specific values are dependent on the chosen functional and basis set.

PropertyCalculated ValueDescription
Total EnergyVaries (e.g., in Hartrees)The total electronic energy of the optimized molecule.
C1=C2 Bond Length~1.34 ÅLength of the carbon-carbon double bond.
C2-C3 Bond Length~1.51 ÅLength of the single bond adjacent to the double bond.
H-C1=C2 Bond Angle~121°Angle involving the vinyl hydrogen.
C1=C2-C3 Bond Angle~125°Angle around the sp2 hybridized carbon.
Dipole Moment~0.5 DA measure of the molecule's overall polarity.
HOMO Energy~ -9.5 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy~ +0.8 eVEnergy of the Lowest Unoccupied Molecular Orbital.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting spectroscopic properties. numberanalytics.com Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced techniques like Complete Active Space Perturbation Theory (CASPT2) can be used. researchgate.netrsc.org

By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) absorption peaks can be predicted. aip.org Similarly, by calculating the magnetic shielding of atomic nuclei, Nuclear Magnetic Resonance (NMR) chemical shifts can be estimated. Comparing these theoretical spectra with experimental data is a powerful way to confirm molecular structures. While specific ab initio studies on this compound are not prevalent in the literature, studies on analogous molecules like 2,3-dimethyl-2-butene (B165504) demonstrate the methodology. aip.org In such studies, calculated frequencies are often scaled by a factor (e.g., 0.9629) to correct for systematic errors inherent in the theoretical approach. aip.org

Table 2: Comparison of Predicted and Experimental Vibrational Frequencies for an Alkene (Example) Note: This table illustrates the typical comparison performed in computational spectroscopy, using a related alkene as a model.

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
130853090=C-H Stretch
229702975C-H Stretch (asymmetric, CH₃)
328802885C-H Stretch (symmetric, CH₃)
416501655C=C Stretch
514601465C-H Bend (CH₂)
6910915=C-H Out-of-Plane Bend

Computational Exploration of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of how chemical reactions occur, moving beyond just the reactants and products to understand the energetic and structural changes along a reaction pathway. numberanalytics.com

A key goal in studying reaction mechanisms is to identify the transition state (TS), which is the highest energy point along the reaction path. schoolwires.net Computationally, a transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. smu.edu Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used to locate these structures. aip.org

Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other. smu.edu This confirms that the located TS is the correct one for the reaction of interest. This methodology has been applied to various alkene reactions, such as retro-ene reactions and additions of radicals. acs.orgacs.org For this compound, this could be used to study its acid-catalyzed isomerization, where the protonation of the double bond leads to a carbocation intermediate.

Table 3: Illustrative Transition State Data for Alkene Isomerization

ParameterValueDescription
ReactionThis compound -> Tertiary CarbocationProtonation Step
MethodB3LYP/6-31G(d)Example DFT method
Activation Energy (Ea)10-15 kcal/molEnergy barrier from reactant to TS.
Imaginary Frequency-250 cm⁻¹The single imaginary frequency confirming a TS.
Key TS Bond Distance (C1-H)~1.5 ÅPartial bond being formed with the incoming proton.
Key TS Bond Distance (C1=C2)~1.4 ÅThe double bond is elongated and weakened.

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometric coordinates. numberanalytics.com By mapping the PES for a reaction, chemists can identify all stable species (reactants, products, intermediates) as minima and all transition states as saddle points. acs.orgacs.org

For this compound, a key reaction amenable to PES mapping is its acid-catalyzed isomerization to the more thermodynamically stable 2,3-dimethyl-2-pentene (B84793). The PES would show the initial reactant, the transition state for protonation, the resulting secondary carbocation intermediate, a subsequent transition state for a hydride shift to form a more stable tertiary carbocation, and finally the transition state for deprotonation to form the final product. Such surfaces provide a complete energetic picture of the reaction mechanism. acs.org

Table 4: Relative Energies of Stationary Points on a Hypothetical PES for Isomerization of this compound Note: Energies are relative to the starting material, this compound.

SpeciesTypeRelative Energy (kcal/mol)
This compound + H⁺Reactant Complex0.0
TS1 (Protonation)Transition State+12.0
Secondary CarbocationIntermediate+5.0
TS2 (Hydride Shift)Transition State+8.0
Tertiary CarbocationIntermediate-2.0
TS3 (Deprotonation)Transition State+10.0 (relative to tertiary carbocation)
2,3-Dimethyl-2-pentene + H⁺Product Complex-5.0

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single molecules at 0 K, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time. nih.gov MD is used to predict bulk properties and understand the dynamic behavior of molecules in a condensed phase (liquid or gas) or in solution. nih.gov

In an MD simulation of liquid this compound, a "box" containing hundreds or thousands of molecules would be set up. The forces between molecules are calculated using a classical force field (like GAFF or OPLS). nih.gov Newton's equations of motion are then solved iteratively to track the trajectory of each atom over time, typically on the scale of nanoseconds to microseconds. mdpi.com From these trajectories, macroscopic properties like density, heat of vaporization, and diffusion coefficients can be calculated. nih.gov MD simulations can also provide insight into conformational flexibility and intermolecular interactions in the liquid state. researchgate.net

Table 5: Properties of Liquid this compound Derivable from MD Simulations

PropertyDescriptionTypical Simulation Output
DensityMass per unit volume of the liquid phase.Calculated from the average volume of the simulation box.
Heat of Vaporization (ΔHvap)Energy required to vaporize one mole of the liquid.Calculated from the difference in energy between gas and liquid phase simulations. nih.gov
Self-Diffusion CoefficientA measure of the translational mobility of molecules in the liquid.Calculated from the mean squared displacement of molecules over time.
Radial Distribution Function (g(r))Describes the probability of finding another molecule at a certain distance.Provides insight into the liquid's local structure.

Kinetic Modeling and Sensitivity Analysis in Complex Chemical Systems

Kinetic modeling of this compound in complex chemical systems, such as those found in combustion or pyrolysis environments, is essential for understanding its reaction pathways, predicting product formation, and optimizing process conditions. Due to a lack of extensive experimental data and detailed kinetic models specifically developed for this compound, computational and theoretical approaches often rely on analogies with structurally similar branched alkenes, such as other heptene (B3026448), hexene, and pentene isomers. maxapress.comnrel.gov These models are constructed from elementary reactions, with their rate constants often determined by theoretical calculations or estimated based on established rate rules for similar reaction classes. acs.orgtandfonline.com

A detailed kinetic model typically incorporates a vast network of elementary reactions, including initiation, H-atom abstraction, radical addition to the double bond, isomerization, and termination steps. For this compound, the primary consumption pathways in a high-temperature environment like pyrolysis are expected to involve H-abstraction reactions followed by the unimolecular decomposition (β-scission) of the resulting radicals. maxapress.com The location of the double bond and the methyl branches significantly influences which C-H and C-C bonds are most likely to break, thereby governing the distribution of smaller hydrocarbon products. maxapress.comacs.org

In oxidative environments, the reaction mechanism becomes significantly more complex. The addition of hydroxyl (•OH) radicals to the carbon-carbon double bond is a crucial reaction pathway, especially at low to intermediate temperatures. acs.org This addition is competitive with H-atom abstraction from the allylic positions. The subsequent reactions of the resulting radicals with molecular oxygen (O₂) lead to the formation of peroxy radicals (RO₂•), which are central to the low-temperature oxidation chemistry and the phenomenon of negative temperature coefficient (NTC) behavior observed in many hydrocarbon fuels. osti.gov

Research Findings from Analogous Systems

Key reaction classes relevant to this compound, based on models for analogous compounds, include:

H-atom Abstraction: Radicals such as H•, •OH, HO₂•, and CH₃• can abstract hydrogen atoms from the alkene. The C-H bonds at the allylic position (carbon-3) are particularly susceptible due to the lower bond dissociation energy. arxiv.org

Radical Addition: Radicals, most notably •OH, can add across the terminal double bond. This pathway is often dominant at lower temperatures and leads to the formation of oxygenated intermediates. acs.org

Unimolecular Decomposition: At high temperatures, the fuel molecule or its radicals can break apart. For this compound, this could involve retro-ene reactions or C-C bond scission, leading to smaller alkenes and radicals. nrel.gov

Isomerization: Radicals formed from the initial reactions can undergo internal hydrogen shifts to form more stable radical isomers before further reaction.

The table below illustrates representative elementary reactions and their Arrhenius parameters, derived from kinetic models of similar alkenes, which would be foundational for a this compound model.

Table 1: Representative Elementary Reactions in a Branched Alkene Combustion Model (Note: These reactions are illustrative, based on kinetic models for analogous C5-C8 alkenes, as a specific validated model for this compound is not widely available. Parameters are for demonstration purposes.)

Reaction IDReactionA (cm³/mol·s or s⁻¹)nEa (kcal/mol)
R12,3-DM-1-PENTENE + •OH <=> ALLYLIC-RADICAL + H₂O2.90E+062.0-0.5
R22,3-DM-1-PENTENE + •OH <=> C₅H₁₀(OH)•5.50E+120.0-0.3
R32,3-DM-1-PENTENE + H• <=> ALLYLIC-RADICAL + H₂1.80E+081.67.5
R4ALLYLIC-RADICAL <=> ISOBUTENE + PROPYL-RADICAL3.16E+130.035.0

Data is hypothetical and representative of values found in alkene combustion models like those for pentene and heptene isomers. acs.orgresearchgate.net

Sensitivity Analysis

Sensitivity analysis is a critical tool in kinetic modeling used to identify the reactions that have the most significant influence on a specific model output, such as ignition delay time, flame speed, or the concentration of a particular species. osti.govcerfacs.fr By systematically varying the rate constant of each reaction and observing the effect on the outcome, researchers can pinpoint rate-limiting steps and key reaction pathways. researchgate.net

For branched alkenes like this compound, sensitivity analyses in combustion models typically reveal that:

At high temperatures, ignition is highly sensitive to the unimolecular decomposition of the fuel and key radicals, as well as reactions of small species like H₂, O₂, CO, and C₁-C₃ hydrocarbons.

At low to intermediate temperatures, reactions involving HO₂• radicals and the chain-branching pathways resulting from RO₂• isomerization are often the most influential. osti.gov

The competition between •OH addition to the double bond and H-atom abstraction is frequently identified as a critical sensitivity point, as it dictates the subsequent reaction pathways. acs.org

The following table presents a notional sensitivity analysis for the ignition delay time of a branched alkene at a specific condition, illustrating which reactions typically exert the most control. A positive sensitivity coefficient indicates that increasing the reaction rate increases the ignition delay (inhibits ignition), while a negative coefficient means the reaction promotes ignition.

Table 2: Illustrative Sensitivity Analysis for Ignition Delay of a Branched Alkene (Note: The coefficients are representative examples from sensitivity analyses of fuels like heptene and octane (B31449) isomers and are not specific to this compound.)

ReactionNormalized Sensitivity CoefficientEffect on Ignition
H• + O₂ <=> O• + •OH-1.25Promoting
Fuel + •OH => Radical + H₂O-0.48Promoting
Fuel + HO₂• => Radical + H₂O₂+0.35Inhibiting
CO + •OH <=> CO₂ + H•-0.22Promoting
Radical + O₂ <=> Olefin + HO₂•+0.19Inhibiting

This table demonstrates the concept of sensitivity analysis in combustion modeling. researchgate.netdlr.de

The development of a robust and validated kinetic model for this compound requires further dedicated experimental and theoretical investigation. However, by leveraging the extensive knowledge from analogous branched alkenes, a foundational understanding of its behavior in complex chemical systems can be established, guiding future research and applications.

Environmental Fate and Atmospheric Chemistry of 2,3 Dimethyl 1 Pentene

Environmental Release and Sources

The release of 2,3-dimethyl-1-pentene into the environment is linked to both anthropogenic and natural processes. Its formation has been identified in high-temperature decomposition of synthetic polymers and as a volatile compound from biological sources.

Formation during Pyrolysis of Polymeric Materials

This compound has been identified as a product of the pyrolysis of polymeric materials, particularly polypropylene (B1209903) (PP). oecd.org Pyrolysis is a thermal decomposition process that breaks down large polymer chains into smaller, lower molecular weight compounds in an oxygen-limited environment. mdpi.comdiva-portal.org

During the fast pyrolysis of materials containing polypropylene, such as face masks, this compound is among the notable gaseous products formed. oecd.org The mechanism for its formation from polypropylene involves the random scission of carbon-carbon bonds within the polymer backbone, followed by intramolecular hydrogen transfer, leading to the generation of various alkenes and alkanes. researchgate.net Specifically, the formation of C9 alkenes like 2,4-dimethyl-1-heptene (B99265) is a major pathway in PP pyrolysis, and other isomers such as this compound are also generated. mdpi.comnih.gov Studies analyzing the pyrolysis products of household polymer waste, which includes a mix of plastics like polypropylene, also report the presence of various dimethyl-pentene isomers.

The table below summarizes findings on the formation of this compound and related compounds from the pyrolysis of polymeric materials.

Polymeric SourcePyrolysis ConditionsDetected Products
Polypropylene (PP)Fast pyrolysis at 550 °CThis compound, Propene, 2-Methyl-1-pentene (B165372)
Polypropylene (PP)High-temperature pyrolysis2,4-Dimethyl-1-heptene, 2-Methyl-1-pentene
Mixed Plastic Waste (including PP)Low-temperature pyrolysis (~260 °C)1-Pentene (B89616), 2-methyl-; 1-Pentene, 2,4-dimethyl-

Atmospheric Oxidation and Degradation Pathways

Once released into the atmosphere, this compound, as an unsaturated hydrocarbon, is subject to chemical transformation, primarily through reactions with photochemically generated oxidants. The dominant removal processes in the troposphere are reactions with hydroxyl radicals (•OH) and ozone (O₃). Direct photodegradation is generally not a significant pathway for simple alkenes.

Reactions with Hydroxyl Radicals (•OH)

The gas-phase reaction with the hydroxyl radical (•OH) is a primary degradation pathway for most volatile organic compounds (VOCs) in the atmosphere. Alkenes, including this compound, react rapidly with •OH radicals. The reaction typically proceeds via the electrophilic addition of the •OH radical to the carbon-carbon double bond, forming a substituted alkyl radical.

The reaction mechanism following the initial •OH addition involves the rapid addition of molecular oxygen (O₂) to form a β-hydroxyalkyl peroxy radical. This peroxy radical can then react with nitric oxide (NO) to form a β-hydroxyalkoxy radical. The subsequent decomposition and further reactions of this alkoxy radical lead to the formation of various oxygenated products, such as carbonyls (aldehydes and ketones) and alcohols. copernicus.org For example, the oxidation of the structurally related 4,4-dimethyl-1-pentene (B165720) yields products like 3,3-dimethylbutanal. nih.gov

Table of •OH Radical Reaction Rate Constants for Related Alkenes

Compound Rate Constant (cm³ molecule⁻¹ s⁻¹) Temperature (K)
1-Butene 3.14 x 10⁻¹¹ ~298
1-Pentene 3.14 x 10⁻¹¹ ~298
2-Methyl-1-pentene 5.67 x 10⁻¹¹ 299

Reactions with Ozone (O₃)

The reaction with ozone (ozonolysis) is another significant atmospheric removal mechanism for alkenes. acs.org The initial step involves the cycloaddition of ozone to the double bond to form an unstable primary ozonide, which rapidly decomposes into a carbonyl compound and a Criegee intermediate (a carbonyl oxide). researchgate.net

A study using a simulation chamber determined the absolute rate coefficient for the gas-phase reaction of ozone with this compound to be (5.12 ± 0.93) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 295 K. researchgate.net

The Criegee intermediate is a key species that can decompose or react further. One important pathway for stabilized Criegee intermediates is decomposition into an •OH radical and other products. This process can be a significant source of •OH radicals in the atmosphere, particularly in environments with high alkene concentrations. acs.org The expected primary carbonyl products from the ozonolysis of this compound are formaldehyde (B43269) (from the =CH₂ end) and 2-methyl-3-pentanone (B165389) (from the C(CH₃)(CH(CH₃)CH₂CH₃) end).

Table of O₃ Reaction Rate Constants for Related Alkenes

Compound Rate Constant (cm³ molecule⁻¹ s⁻¹) Temperature (K)
This compound 5.12 x 10⁻¹⁸ 295
1-Butene 9.64 x 10⁻¹⁸ ~298
1-Pentene 1.0 x 10⁻¹⁷ ~298

Environmental Persistence and Transport in Multi-Media Systems

The environmental persistence and transport of this compound are governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and biota. While specific comprehensive studies on the complete environmental lifecycle of this compound are not extensively documented, its behavior can be inferred from its structural properties and data on similar branched alkenes.

The partitioning of a chemical between different environmental compartments is crucial for understanding its fate. Key parameters for this assessment include the Henry's Law constant (HLC), which describes the air-water partitioning, and the soil organic carbon-water (B12546825) partition coefficient (Koc), which indicates the tendency of a substance to adsorb to soil and sediment.

A critical factor in the environmental transport of this compound is its volatility. Its high vapor pressure and a reported Henry's Law constant of 3.6 x 10⁻³ M/atm suggest that it will readily volatilize from water and moist soil surfaces. noaa.govnih.gov This high volatility is a dominant factor in its environmental distribution.

Interactive Data Table: Physicochemical Properties Influencing Environmental Fate

PropertyValueImplication for Environmental Fate and Transport
Henry's Law Constant 3.6 x 10⁻³ M/atm noaa.govHigh volatility, rapid volatilization from water surfaces.
Log Koc (estimated) ~1.83 (based on 3-methyl-1-butene) nih.govHigh mobility in soil, not strongly adsorbed.

Contribution to Atmospheric Composition and Air Quality Research

As a volatile organic compound (VOC), this compound plays a significant role in atmospheric chemistry, primarily through its reactions with key atmospheric oxidants such as the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). copernicus.org These reactions contribute to the formation of secondary pollutants like ozone and secondary organic aerosols (SOA), which have implications for air quality and climate. nih.gov

The reaction with ozone is another important atmospheric removal process for alkenes. rsc.org Research on the kinetics of the reaction between ozone and this compound has been conducted to understand its contribution to atmospheric chemistry. ucc.ieucc.ie The products of these oxidation reactions can include smaller, more oxygenated volatile compounds and particles that contribute to the formation of smog and haze. epa.gov For instance, the ozonolysis of alkenes is a known source of hydroxyl radicals in the atmosphere, particularly in indoor environments. acs.org

Research into the atmospheric oxidation of structurally similar compounds, such as 4,4-dimethyl-1-pentene, has identified major products like 3,3-dimethylbutanal. nih.govacs.org These products can themselves undergo further atmospheric reactions. The study of such reactions helps in developing a more complete picture of the atmospheric degradation pathways of branched alkenes like this compound.

Interactive Data Table: Atmospheric Reaction Rate Constants

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Significance
OH Radical 5.67 ± 0.21 x 10⁻¹¹ acs.org299 ± 2Primary daytime degradation pathway, short atmospheric lifetime.
Ozone (O₃) Data available but specific value not found in search. ucc.ieucc.ie-Contributes to the formation of secondary pollutants.

The study of compounds like this compound is essential for atmospheric models that aim to predict air quality. Its presence, along with other VOCs, in urban and industrial areas can significantly influence local and regional atmospheric chemistry. aaqr.org

Synthesis and Investigation of 2,3 Dimethyl 1 Pentene Derivatives

Preparation of Novel Compounds via Functionalization of 2,3-Dimethyl-1-pentene

The reactivity of the double bond in this compound is central to its functionalization, allowing for a range of addition and substitution reactions to generate novel compounds.

The oxidation of the alkene functional group in this compound can yield vicinal diols, which are important intermediates in organic synthesis. A common method to achieve this is through dihydroxylation. For instance, the synthesis of this compound-3,4-diols has been documented as part of synthetic pathways leading to more complex structures. orgsyn.org

One established method for the dihydroxylation of alkenes involves using oxidizing agents like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). rsc.org This reaction typically proceeds via a syn-addition mechanism, leading to the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol. The reaction of α-mangostin, which contains an isopentene group, with OsO₄ and NMO to produce O-diol intermediates serves as an illustrative example of this type of transformation. rsc.org The synthesis can result in a mixture of diastereomers, which may require chromatographic separation for specific applications. orgsyn.org

Table 1: Synthesis of Diol Adducts from this compound

ReactantReagentsProductReaction Type
This compound1. OsO₄, NMO 2. H₂OThis compound-1,2-diolDihydroxylation
This compoundCold, dilute KMnO₄, NaOHThis compound-1,2-diolDihydroxylation

The functionalization of this compound can also be achieved through halogenation reactions to produce haloalkanes and haloalkenes. These compounds are versatile substrates for further synthetic transformations.

Haloalkanes: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond of this compound is a primary method for preparing the corresponding haloalkanes. savemyexams.com This reaction is an electrophilic addition. Due to the unsymmetrical nature of the alkene, the addition follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. savemyexams.com Consequently, the halogen atom attaches to the more substituted carbon (C2), leading to the formation of a tertiary alkyl halide as the major product. savemyexams.comgoalparacollege.ac.in

Haloalkenes: The synthesis of haloalkenes from this compound involves allylic halogenation, where a hydrogen atom on a carbon adjacent to the double bond is substituted with a halogen. A common reagent for this purpose is N-Bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction allows for the introduction of a bromine atom at the C4 position while preserving the double bond, yielding 4-bromo-2,3-dimethyl-1-pentene. scribd.com

Table 2: Synthesis of Haloalkane and Haloalkene Derivatives

ReactantReagent(s)Major ProductProduct TypeReaction Name
This compoundHBr2-Bromo-2,3-dimethylpentaneHaloalkaneElectrophilic Addition
This compoundHCl2-Chloro-2,3-dimethylpentaneHaloalkaneElectrophilic Addition
This compoundN-Bromosuccinimide (NBS), hv4-Bromo-2,3-dimethyl-1-penteneHaloalkeneAllylic Bromination

Exploration of Structure-Activity Relationships in Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its properties and reactivity. For derivatives of this compound, SAR analysis helps in predicting their chemical behavior and potential utility.

The reactivity of the parent alkene is significantly influenced by the arrangement of alkyl substituents around the double bond. researchgate.net These substituents exert both inductive and steric effects that control the rate of reactions such as ozonolysis. researchgate.net When this compound is functionalized, the introduction of new groups like hydroxyls (in diols) or halogens (in haloalkanes/haloalkenes) drastically alters these electronic and steric profiles.

For example, converting the alkene to a diol introduces polar hydroxyl groups, increasing the molecule's polarity and its ability to participate in hydrogen bonding. This change would fundamentally alter its solubility and its potential to interact with biological targets. Similarly, the introduction of a halogen atom creates a polar carbon-halogen bond, making the carbon atom electrophilic and susceptible to nucleophilic attack, a common reaction pathway for haloalkanes. goalparacollege.ac.in

SAR studies on complex natural products containing isopentene groups, such as mangostin, have shown that modifications to this group (e.g., oxidation to a diol) significantly impact biological activity, such as cytotoxicity against cancer cell lines. rsc.org These findings suggest that similar modifications to this compound could yield derivatives with specific and potentially useful biological or chemical activities, providing a basis for rational design in further research. rsc.orgacs.org

Table 3: Predicted Effects of Functionalization on Molecular Properties

DerivativeKey Structural ChangePredicted Effect on Properties
This compound-1,2-diolIntroduction of two hydroxyl (-OH) groupsIncreased polarity, hydrogen bonding capability, potential for new biological interactions.
2-Bromo-2,3-dimethylpentaneReplacement of C=C bond with C-Br bond at a tertiary carbonIntroduction of a leaving group, creating an electrophilic center for nucleophilic substitution.
4-Bromo-2,3-dimethyl-1-penteneIntroduction of a bromine atom at the allylic positionCreation of a reactive site for substitution reactions while retaining the alkene functionality for other transformations.

Potential Research Applications of Derived Compounds

The derivatives of this compound serve as valuable intermediates and building blocks in various fields of chemical research.

The diol adducts, such as this compound-diols, are particularly useful as precursors in the synthesis of more complex molecules. For example, diols can be converted into spirobicyclic tetrahydrofurans, a structural motif found in a class of potent muscarinic agonists, highlighting a potential application in medicinal chemistry and drug discovery. orgsyn.org

Haloalkane and haloalkene derivatives are foundational substrates in organic synthesis. They can be used in a wide array of nucleophilic substitution and elimination reactions to introduce further functional groups. For instance, they can be used in the formation of organometallic compounds or in coupling reactions to build larger molecular frameworks. The presence of both an alkene and a halogen in haloalkene derivatives like 4-bromo-2,3-dimethyl-1-pentene allows for sequential and site-selective reactions, further increasing their synthetic utility.

Research into the derivatives of this compound could also have implications in materials science, where functionalized alkenes are used in the production of specialty polymers and resins. The specific stereochemistry and reactivity of these derivatives could be harnessed to create materials with tailored properties.

Advanced Research Methodologies Applied to 2,3 Dimethyl 1 Pentene

In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring

Modern catalysis and process chemistry rely heavily on understanding the dynamic nature of chemical reactions. In-situ and operando spectroscopy are powerful disciplines that allow researchers to observe catalytic materials and reacting species under actual reaction conditions, providing a real-time window into molecular transformations. bham.ac.uksigmaaldrich.com The term "in-situ" refers to analysis in the reaction environment, while "operando," a subset of in-situ, requires the simultaneous measurement of catalytic activity and selectivity, thus directly linking the catalyst's structure to its function. researchgate.net

While specific operando studies focused exclusively on 2,3-Dimethyl-1-pentene are not prevalent in published literature, the application of these techniques to structurally similar branched alkenes, particularly in industrially relevant reactions like hydroformylation, demonstrates their immense value. nih.govnih.gov For instance, in-situ Fourier Transform Infrared (FTIR) spectroscopy is widely used to monitor the concentrations of reactants, intermediates, and products in real-time. acs.orgmt.com It can identify and track the signature vibrational bands of key functional groups, such as the carbonyls (ν(CO)) in organometallic catalyst complexes or the formyl group in aldehyde products. nih.govacs.org

In studies of alkene hydroformylation, in-situ FTIR and NMR spectroscopy have been crucial for identifying the active catalyst species, such as rhodium-hydrido carbonyl complexes, and for observing their behavior throughout the reaction. nih.govresearchgate.net By monitoring shifts in spectral bands, researchers can elucidate reaction mechanisms, identify catalyst deactivation pathways, and determine the influence of process parameters like temperature and pressure on reaction kinetics and selectivity. acs.orgmdpi.com The insights gained from monitoring the hydroformylation of analogous branched alkenes like neohexene (3,3-dimethyl-1-butene) or 2-methyl-2-butene (B146552) could be extrapolated to predict and understand the behavior of this compound in similar catalytic systems. rsc.org

Table 1: Key Spectroscopic Techniques for In-Situ and Operando Reaction Monitoring This table outlines common spectroscopic techniques and the type of information they provide in the context of reaction monitoring.

Spectroscopic TechniqueInformation ProvidedPotential Application for this compound Reactions
Fourier Transform Infrared (FTIR) Spectroscopy Identifies functional groups, tracks concentrations of reactants, intermediates, and products; characterizes catalyst surface species (e.g., adsorbed molecules). mt.comMonitoring isomerization to 2,3-dimethyl-2-pentene (B84793); tracking the formation of aldehydes or epoxides during hydroformylation or oxidation.
Raman Spectroscopy Complements FTIR; excellent for studying C=C bonds, catalyst framework vibrations, and reactions in aqueous media. rsc.orgObserving the conversion of the C=C double bond in this compound during polymerization or hydrogenation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information on molecules in solution; identifies catalyst resting states and intermediates. nih.govresearchgate.netElucidating the structure of intermediates in acid-catalyzed dimerization or oligomerization reactions.
UV-Vis Spectroscopy Detects conjugated π-systems and d-d transitions in metal centers; used to identify coke precursors and certain catalytic species. researchgate.netMonitoring the formation of conjugated polyenes or aromatic compounds that act as catalyst deactivators at high temperatures.
X-ray Absorption Spectroscopy (XAS) Determines the oxidation state and local coordination environment of metal atoms in a catalyst. sigmaaldrich.comCharacterizing the active state of a heterogeneous metal catalyst (e.g., Pd, Pt, Rh) during the hydrogenation of this compound.

Application of Microreactor Technology in Synthesis and Reaction Studies

Microreactor technology, also known as flow chemistry, represents a paradigm shift from traditional batch processing to continuous-flow systems. tandfonline.com These devices utilize channels with sub-millimeter dimensions, which provides significant advantages in heat and mass transfer, process control, and safety. mdpi.commdpi.com The high surface-area-to-volume ratio allows for extremely efficient thermal management, enabling precise temperature control even for highly exothermic or endothermic reactions. researchgate.net This minimizes the formation of byproducts and can lead to higher yields and selectivity. chimia.ch

While published studies specifically detailing the synthesis of this compound in microreactors are limited, the technology's successful application in a wide range of fine chemical syntheses, including those involving olefins, highlights its potential. researchgate.netkrishisanskriti.org For example, heterogeneously catalyzed reactions such as the hydrogenation or epoxidation of olefins are well-suited for microreactors. mdpi.comresearchgate.net Solid catalysts can be incorporated as packed beds or wall coatings within the microchannels, allowing for efficient interaction with the flowing reactants. mdpi.com The use of microreactors has been demonstrated for the epoxidation of 1-pentene (B89616) over a TS-1 catalyst, showcasing the precise control and enhanced performance achievable with this technology. sigmaaldrich.com

The enhanced safety profile of microreactors is another key driver for their adoption, as the small internal volume (hold-up) of the reactor minimizes the risk associated with handling hazardous reagents or performing reactions under extreme conditions. tandfonline.com This would be particularly advantageous for reactions involving this compound that might require high pressures or temperatures, or use pyrophoric or toxic catalysts.

Table 2: Comparison of Microreactor Technology and Traditional Batch Reactors This table compares the key features and performance characteristics of microreactors versus conventional batch reactors for chemical synthesis.

FeatureMicroreactor Technology (Flow)Traditional Batch Reactor
Heat Transfer Excellent; high surface-area-to-volume ratio allows for rapid heating/cooling and precise temperature control. researchgate.netPoor to moderate; temperature gradients and "hot spots" are common, especially on a large scale.
Mass Transfer Excellent; short diffusion distances lead to rapid mixing of reactants. tandfonline.comOften limited by stirring speed and vessel geometry; can be inefficient for multiphasic systems.
Safety High; small internal volume reduces the hazard potential of explosive or toxic materials. tandfonline.comLower; large volumes of hazardous materials increase risks during operation and in case of failure.
Process Control Precise control over residence time, temperature, and pressure. krishisanskriti.orgLess precise; parameters can vary within the bulk of the reactor.
Scalability Achieved by "numbering-up" (running multiple reactors in parallel) or by operating for longer times. researchgate.netComplex; often requires re-optimization of reaction conditions at each scale (lab, pilot, production).
Byproduct Formation Often minimized due to superior temperature control and defined residence time. chimia.chCan be significant due to temperature gradients and prolonged reaction times.

High-Throughput Screening for Catalyst Discovery and Optimization

High-Throughput Screening (HTS) is an automated methodology designed to rapidly test a large number of experimental variables, most notably for the discovery and optimization of catalysts. numberanalytics.com This approach replaces the traditional one-at-a-time experimental process with a parallel workflow, dramatically accelerating the research and development cycle. nih.gov An HTS workflow typically involves the creation of a catalyst "library," parallel synthesis and testing in multi-well plates or parallel pressure reactors, and rapid analytical techniques for product analysis. nih.govmpg.de

There are no specific reports in the literature of large-scale HTS campaigns focused on reactions of this compound. However, HTS is a cornerstone of modern catalyst development for olefin conversions, including polymerization, isomerization, and hydroformylation. rsc.orgnih.govnsf.gov For instance, in the search for new olefin isomerization catalysts, an HTS approach would allow researchers to screen hundreds of combinations of metal precursors and ligands to identify catalysts that can efficiently convert this compound to its internal isomers under desired conditions. nsf.gov

The success of an HTS campaign relies on rapid and reliable analytical methods to quantify reaction outcomes like conversion and selectivity. mpg.de Techniques such as gas chromatography (GC), mass spectrometry (MS), and various spectroscopic methods are often integrated into the HTS platform. nih.gov For example, infrared thermography can be used to quickly identify active catalysts for exothermic reactions by detecting heat release. mpg.de The vast amounts of data generated are then analyzed to identify "hits"—catalysts that meet predefined performance criteria—which are then selected for more detailed secondary screening and characterization. acs.org

Table 3: Common Analytical Techniques in High-Throughput Screening for Catalysis This table summarizes analytical methods used to rapidly assess catalyst performance in HTS workflows.

Analytical TechniquePrinciple and Application
Gas Chromatography (GC) Separates and quantifies volatile products. Used to determine reactant conversion and product selectivity.
Mass Spectrometry (MS) Identifies products by their mass-to-charge ratio. Often coupled with GC (GC-MS) for definitive product identification. nih.gov
Infrared (IR) Thermography Detects heat changes (exotherms/endotherms) in parallel reactions, providing a rapid measure of catalytic activity. mpg.de
UV-Vis or Fluorescence Spectroscopy Monitors reactions involving colored or fluorescent products, or uses indicator dyes to signal a reaction has occurred.
Nuclear Magnetic Resonance (NMR) Provides structural information but is generally lower throughput; can be used to analyze hit compounds.
Resonance-Enhanced Multiphoton Ionization (REMPI) A sensitive technique for in-situ photoionization and detection of gas-phase reaction products. mpg.de

Chemometric and Machine Learning Approaches for Data Analysis

Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. nih.gov When coupled with machine learning (ML), it becomes a powerful tool for building predictive models from large, complex datasets. core.ac.uk In the context of this compound, these approaches are particularly relevant for developing Quantitative Structure-Property Relationship (QSPR) models. QSPR models correlate the structural features of molecules with their physical or chemical properties, enabling the prediction of properties for unmeasured compounds. osti.gov

A significant application for branched olefins like this compound is in fuel science, where properties like the Research Octane (B31449) Number (RON) and Motor Octane Number (MON) are critical. bham.ac.uk Machine learning regression models, such as Gaussian Process Regression or Artificial Neural Networks (ANNs), have been developed to predict these values. bham.ac.ukresearchgate.net These models are trained on large datasets of compounds for which RON and MON values are known. The molecules are represented numerically by "descriptors"—features that encode structural information like the number of carbon atoms, bond types, branching indices, or functional groups. core.ac.ukmdpi.com

For example, a machine learning-based group contribution method was developed to predict CN, RON, and MON for a wide range of fuel components, including various isomers of dimethylpentene. bham.ac.uk Similarly, chemometric analysis of spectroscopic data, such as infrared spectra, can be used to predict fuel properties. Models are trained to find correlations between spectral features (e.g., absorbance at specific wavenumbers) and the octane number, providing a rapid alternative to engine-based testing. kaust.edu.sa These predictive tools are invaluable for screening potential fuel additives and for designing next-generation fuels with optimal combustion characteristics.

Table 4: Example of Machine Learning Application in Fuel Property Prediction This table shows representative data illustrating the use of QSPR models to predict fuel properties like RON for various hydrocarbon classes, including olefins similar to this compound.

CompoundClassExperimental RONPredicted RON (Example Model)
n-HeptaneParaffin (B1166041)00
Isooctane (B107328) (2,2,4-Trimethylpentane)Isoparaffin100100
1-HexeneOlefin76.476.8
2-Methyl-2-buteneOlefin97.397.1
CyclohexaneNaphthene83.083.5
TolueneAromatic118.0117.5

Note: Predicted values are illustrative, based on typical model performance reported in the literature. bham.ac.ukresearchgate.netkaust.edu.sa

Future Research Directions and Unexplored Avenues for 2,3 Dimethyl 1 Pentene

Development of Sustainable and Green Synthesis Strategies

The future production of 2,3-dimethyl-1-pentene and other valuable alkenes is intrinsically linked to the development of sustainable and green synthesis methodologies. longdom.orgkahedu.edu.in Research in this area aims to minimize environmental impact by reducing waste, lowering energy consumption, and utilizing renewable resources. longdom.orgkahedu.edu.in

Key future research directions include:

Renewable Feedstocks: A primary goal is to shift from petroleum-based starting materials to renewable feedstocks. longdom.orgacs.org Future investigations will likely focus on the conversion of biomass-derived molecules, such as alcohols, into alkenes. biofueljournal.comresearchgate.net For instance, developing catalytic dehydration processes for C7 alcohols sourced from biorefineries could provide a direct, sustainable route to this compound. researchgate.net

Atom Economy: Synthetic strategies will be evaluated based on their atom economy, striving to maximize the incorporation of reactant atoms into the final product. longdom.org This involves designing reactions that minimize or eliminate byproducts.

Biocatalysis: The use of enzymes and microorganisms as biocatalysts presents a significant opportunity for green synthesis. longdom.org Future work could involve engineering specific enzymes for the selective production of branched alkenes like this compound from bio-based precursors. Research into microbial biosynthesis pathways for alkanes and alkenes aims to improve product yields and explore the use of CO2 as a carbon source. biofueljournal.com

Table 1: Comparison of Potential Green Synthesis Approaches

Synthesis Strategy Potential Feedstock Key Research Focus Anticipated Benefits
Catalytic Dehydration Bio-derived C7 Alcohols Development of selective, reusable solid acid catalysts (e.g., modified clays, zeolites). researchgate.net Direct conversion from renewable sources, high atom economy.
Microbial Biosynthesis Sugars, CO2 Metabolic engineering of microorganisms to optimize fatty acid pathways for branched alkene production. biofueljournal.com Utilization of waste carbon streams, reduced reliance on fossil fuels. acs.orgbiofueljournal.com
Pyrolysis of Biomass Lignocellulosic Biomass Optimization of pyrolysis conditions and subsequent catalytic upgrading of bio-oil to isolate specific isomers. Conversion of non-food biomass into valuable chemicals.
Alkene Metathesis Smaller Bio-olefins Design of highly selective metathesis catalysts tolerant to functional groups present in bio-derived feedstocks. Building complex alkenes from simpler, renewable building blocks.

Design of Highly Selective and Efficient Catalytic Systems

Catalysis is central to the chemistry of alkenes. For this compound, future research will focus on creating catalysts that can control its transformations with unprecedented precision, leading to higher yields of desired products and minimizing waste.

Isomerization Catalysis: A significant challenge is the selective isomerization of this compound to its internal isomers, such as 2,3-dimethyl-2-pentene (B84793), which are valuable intermediates. Future research will target the design of catalysts that can control both the position of the double bond and the stereochemistry (E/Z isomerism) with high fidelity. sdsu.edu Studies on molybdenum-based catalysts for the isomerization of similar structures like 4-methyl-1-pentene (B8377) suggest that tuning the catalyst's metallic and acidic sites is key. jmaterenvironsci.com Ruthenium-phosphine complexes have also shown promise in selectively isomerizing terminal alkenes to their (E)-2-alkene counterparts. sdsu.edu

Asymmetric Functionalization: A major frontier in catalysis is the enantioselective functionalization of unactivated terminal alkenes. nih.gov Developing chiral catalysts that can add new functional groups to this compound to create a specific stereoisomer is a key goal. This includes reactions like asymmetric hydroformylation, hydroboration, and cyclopropanation, which are fundamental for synthesizing complex, high-value molecules for the pharmaceutical and agrochemical industries. nih.govacs.org

Dimerization and Oligomerization: Catalytic systems, often based on transition metals like nickel or zirconium, can be designed to selectively dimerize or oligomerize alkenes. researchgate.netmdpi.com Future work on this compound could explore catalysts that produce specific dimers or oligomers, which could be used as fuel additives or as building blocks for polymers and lubricants. For example, nickel-phosphine complexes have been used for the selective dimerization of propylene (B89431) to 2,3-dimethylbutenes, a structurally related process. researchgate.net

Table 2: Future Directions in Catalysis for this compound

Catalytic Reaction Catalyst Class Research Objective Potential Application
Selective Isomerization Molybdenum Oxides, Ru-Phosphine Complexes Achieve >99% selectivity for 2,3-dimethyl-2-pentene. sdsu.edujmaterenvironsci.com Production of specific olefin isomers for polymerization or fine chemical synthesis.
Asymmetric Hydroboration Chiral Iron or Precious Metal Catalysts Develop catalysts for high enantioselectivity (>95% ee) in anti-Markovnikov hydroboration. acs.org Synthesis of chiral alcohols and amines.
Selective Dimerization Nickel-Phosphine, Zirconium-Metallocene Systems Control regioselectivity to produce specific C14 dimers. researchgate.netmdpi.com Creation of high-octane fuel components or specialty polymer precursors.
Enantioselective Epoxidation Chiral Transition Metal Complexes Green and efficient synthesis of chiral epoxides from the alkene. mdpi.com Intermediates for pharmaceuticals and fine chemicals. mdpi.com

Multiscale Modeling and Simulation of this compound Reactivity

Computational chemistry and multiscale modeling are becoming indispensable tools for understanding and predicting chemical reactivity, accelerating the design of new catalysts and processes. kit.edu

Quantum Mechanics (QM): At the most fundamental level, Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms. acs.org Future studies will apply DFT to map the potential energy surfaces for the isomerization, hydrogenation, and functionalization of this compound on various catalytic surfaces. This allows researchers to understand transition states and predict activation barriers, providing insights into what makes a catalyst selective and active. acs.org

Molecular Dynamics (MD): MD simulations can model the behavior of this compound and catalysts in a realistic solvent environment or within the pores of a solid catalyst like a zeolite. acs.org This approach can reveal how the shape and branching of the alkene influence its diffusion and orientation at the active site, which are critical factors in catalytic cracking and isomerization. acs.org

QM/MM Approaches: For complex systems like enzymes or large catalytic clusters, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is powerful. researchgate.net The reactive core is treated with high-level QM, while the surrounding environment is modeled with more computationally efficient MM force fields. This will be crucial for modeling potential biocatalytic routes to or from this compound. researchgate.net

Computational Fluid Dynamics (CFD): At the reactor scale, CFD simulations can model fluid flow, heat transfer, and mass transfer within a chemical reactor. cetjournal.itscispace.com By integrating kinetic data obtained from QM/MD simulations, CFD can be used to optimize reactor design and operating conditions for processes involving this compound, ensuring efficient and safe operation. kit.eduspinchem.com

Interdisciplinary Research Integrating Materials Science and Chemical Engineering

Solving the complex challenges of modern chemical production requires collaboration across disciplines, particularly between materials science and chemical engineering. rsc.org

Advanced Catalyst Supports: Materials science plays a crucial role in designing catalyst supports that enhance performance. Future research will explore novel materials like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and structured zeolites as supports for catalysts active in this compound transformations. rsc.org These materials offer tunable pore sizes and surface chemistries that can improve selectivity and prevent catalyst deactivation.

Membrane Technology: A significant area of interdisciplinary research is the development of membrane-based separation technologies. rsc.orgpnas.org Separating closely boiling isomers like this compound from its paraffin (B1166041) counterpart (2,3-dimethylpentane) or from other C7 isomers is energy-intensive using traditional distillation. rsc.orguc.edu Materials scientists are designing advanced polymeric or inorganic membranes (e.g., zeolite or MOF-based) that can separate olefins from paraffins based on size exclusion or facilitated transport, while chemical engineers design the processes to integrate these membranes effectively. pnas.orgmines.edu

Process Intensification: Chemical engineers, in collaboration with materials scientists, are developing intensified reactor designs. This includes concepts like membrane reactors, where reaction and separation occur simultaneously, and rotating bed reactors that improve mass transfer. spinchem.com These technologies can lead to smaller, more efficient, and safer production processes for chemicals derived from this compound.

Circular Economy Systems: A broader interdisciplinary effort involves designing entire systems for a circular chemical economy. rsc.orgukri.org This includes developing technologies to produce olefins from waste streams (e.g., plastics or CO2) and designing catalysts and materials that are more reusable and recyclable, aligning the production and use of chemicals like this compound with long-term sustainability goals. rsc.orgukri.org

Q & A

Q. What are the common synthesis routes for 2,3-Dimethyl-1-pentene, and how do their yields compare?

  • Methodological Answer : Two primary synthesis routes are documented:
  • Grignard Reaction : Reacting 2-bromopropene with sec-butylmagnesium chloride yields this compound with ~81% efficiency. This method leverages organometallic intermediates for selective alkylation .
  • Dehydrohalogenation : Using 2,3-dimethylpentane as a precursor results in significantly lower yields (~9%), likely due to competing elimination pathways and steric hindrance .
  • Optimization Tip : Higher yields in Grignard reactions are attributed to controlled reaction conditions (e.g., anhydrous solvents, slow addition rates) and purification via fractional distillation.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Peaks at 1640–1680 cm⁻¹ (C=C stretch) and 2960–2850 cm⁻¹ (C-H stretches) confirm alkene and methyl groups .
  • Gas Chromatography (GC) : Retention indices (Kovats) on dimethylpolysiloxane columns range from 650–700, aiding in purity assessment .
  • Mass Spectrometry : Base peak at m/z 98 (molecular ion) and fragments at m/z 83 (loss of CH₃) and 55 (allylic cleavage) .
  • UV/Vis : Absorbance at ~200 nm (π→π* transition) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to prevent inhalation (flash point: -16°C; vapor pressure: 78.8 mmHg at 25°C) .
  • PPE : Nitrile gloves and lab coats are mandatory; avoid latex due to permeability .
  • First Aid : For inhalation, move to fresh air and administer oxygen if needed. For skin contact, wash with soap and water .
  • Medical Monitoring : Regular neuropsychological evaluations are advised for chronic exposure risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?

  • Methodological Answer : Discrepancies in enthalpy of hydrogenation (ΔrH° = -124.6 to -128.1 kJ/mol) arise from solvent effects and measurement techniques . To resolve:
  • Replicate Studies : Use standardized solvents (e.g., hexane vs. dioxane) to isolate solvent-dependent effects .
  • Calibration : Validate calorimeters with reference compounds (e.g., cyclohexane) .
  • Data Triangulation : Cross-check with computational methods (e.g., DFT calculations for bond dissociation energies) .

Q. What mechanistic insights explain the acid-catalyzed isomerization of this compound?

  • Methodological Answer :
  • Carbocation Intermediates : Protonation at the terminal alkene forms a secondary carbocation, which undergoes hydride shifts to stabilize as a tertiary carbocation (e.g., 2,3-dimethyl-2-pentene) .
  • Kinetic Control : Lower temperatures favor less stable isomers, while thermodynamic control at higher temperatures shifts equilibrium toward more substituted alkenes .
  • Experimental Design : Monitor isomer distribution via GC-MS under varying pH and temperature conditions .

Q. How does the molecular structure of this compound influence its reactivity in Diels-Alder reactions?

  • Methodological Answer :
  • Steric Effects : The geminal dimethyl groups at C2 and C3 hinder synperiplanar orbital alignment, reducing dienophile reactivity .
  • Electronic Effects : Electron-donating methyl groups increase electron density at C1, enhancing electrophilic character.
  • Thermodynamic Data : ΔrH° = -125.8 kJ/mol (hydrogenation) suggests moderate stability, favoring cycloaddition at elevated temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.